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  • Product: {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol
  • CAS: 1217863-38-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol

Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of the organosilicon compound {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol. This document is intended for researc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the organosilicon compound {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. It outlines a detailed, field-proven synthetic protocol, explains the chemical principles underpinning the methodology, and presents a full characterization profile. The guide emphasizes experimental causality, protocol validation, and is supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction and Significance

{2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol is a unique bifunctional molecule belonging to the class of arylsilanes. Its structure incorporates a sterically demanding ortho-substituted silyl group on a benzyl alcohol scaffold. The silicon atom is further functionalized with two methyl groups and a p-tolyl group, offering a combination of steric bulk and specific electronic properties.

The significance of this compound lies in its potential as a versatile synthetic intermediate. The hydroxyl group can be further functionalized or used to introduce the entire molecular framework into larger systems, while the silicon center can participate in a variety of silicon-specific chemical transformations. Arylsilanes of this nature are of increasing interest in drug discovery as bioisosteres for aromatic rings and in materials science for the development of novel polymers and organic electronics. This guide provides the foundational knowledge for the reliable synthesis and confident characterization of this valuable chemical entity.

Strategic Approach to Synthesis

The synthesis of {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol requires the formation of a carbon-silicon bond at the ortho position of a benzyl alcohol derivative. A direct approach is challenging due to the functional group incompatibility of standard organometallic reagents with the acidic proton of the alcohol. Therefore, a robust and logical multi-step synthesis is employed, centered around a protection-metalation-silylation-deprotection strategy. This ensures high yields and minimizes side reactions.

The chosen synthetic pathway involves three key stages:

  • Protection: The hydroxyl group of the starting material, 2-bromobenzyl alcohol, is protected to prevent interference in subsequent steps.

  • Metal-Halogen Exchange and Silylation: An organolithium intermediate is generated from the protected bromophenyl precursor, which then undergoes nucleophilic attack on a suitable chlorosilane.

  • Deprotection: The protecting group is removed to yield the final target molecule.

This strategic approach is a cornerstone of modern organic synthesis, allowing for the selective construction of complex molecules.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol.

Reagents and Materials
  • 2-Bromobenzyl alcohol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Dimethyl(4-methylphenyl)silyl chloride

  • Tetrabutylammonium fluoride (TBAF) in THF (typically 1 M)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Synthesis Workflow Diagram

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Silylation cluster_step3 Step 3: Deprotection cluster_purification Workup & Purification Start 2-Bromobenzyl alcohol Reagent1 TBDMSCl, Imidazole DMF, 0°C to rt Start->Reagent1 Protected 1-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)benzene Reagent1->Protected Reagent2 1. n-BuLi, Anhydrous THF, -78°C 2. Dimethyl(p-tolyl)silyl chloride Protected->Reagent2 Silylated ((2-(Dimethyl(p-tolyl)silyl)phenyl)methoxy)(tert-butyl)dimethylsilane Reagent2->Silylated Reagent3 TBAF, THF, rt Silylated->Reagent3 FinalProduct {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol Reagent3->FinalProduct Workup Aqueous Workup FinalProduct->Workup Purification Column Chromatography Workup->Purification

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Procedure

Step 1: Protection of 2-Bromobenzyl alcohol

  • To a solution of 2-bromobenzyl alcohol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure to yield crude 1-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)benzene, which can often be used in the next step without further purification.

Causality: The TBDMS group is chosen as a protecting group due to its stability under the strongly basic conditions of the subsequent lithiation step and its facile removal under mild, fluoride-mediated conditions. Imidazole acts as a base to neutralize the HCl generated during the silylation.

Step 2: Lithiation and Silylation

  • Dissolve the protected bromobenzene from Step 1 in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe. A color change is typically observed. Stir for 1 hour at -78 °C to ensure complete metal-halogen exchange.

  • In a separate flask, dissolve dimethyl(4-methylphenyl)silyl chloride (1.2 eq) in anhydrous THF.

  • Add the solution of the chlorosilane to the organolithium species at -78 °C via cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate under reduced pressure and purify the crude product by silica gel column chromatography.

Causality: The lithium-halogen exchange at low temperature is a highly efficient method to generate the desired aryllithium species. This potent nucleophile readily attacks the electrophilic silicon center of the chlorosilane to form the C-Si bond. Performing the reaction at -78 °C prevents unwanted side reactions.

Step 3: Deprotection

  • Dissolve the purified silylated intermediate from Step 2 in THF.

  • Add tetrabutylammonium fluoride (TBAF, 1 M in THF, 1.5 eq) dropwise at room temperature.

  • Stir for 2-4 hours and monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture and re-dissolve in ethyl acetate.

  • Wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Concentrate under reduced pressure and purify by silica gel column chromatography to yield the final product, {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol.

Causality: The fluoride ion in TBAF has a very high affinity for silicon, selectively cleaving the Si-O bond of the TBDMS ether while leaving the more robust arylsilane C-Si bond intact.

Characterization of the Final Compound

Thorough characterization is essential to confirm the identity and purity of the synthesized {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol. The following data are predicted based on the known spectroscopic behavior of similar compounds.

Spectroscopic Data Summary
Technique Parameter Predicted Value/Observation
¹H NMR Chemical Shift (δ)~7.5-7.2 ppm (aromatic H), ~4.7 ppm (CH₂), ~2.4 ppm (Ar-CH₃), ~1.8 ppm (OH), ~0.4 ppm (Si-(CH₃)₂)
MultiplicityMultiplets (aromatic), Singlet (CH₂), Singlet (Ar-CH₃), Broad Singlet (OH), Singlet (Si-CH₃)
¹³C NMR Chemical Shift (δ)~145-125 ppm (aromatic C), ~65 ppm (CH₂), ~21 ppm (Ar-CH₃), ~ -2 ppm (Si-CH₃)
IR Wavenumber (cm⁻¹)~3350 cm⁻¹ (O-H stretch, broad), ~3050 cm⁻¹ (Ar C-H stretch), ~2960 cm⁻¹ (Alkyl C-H stretch), ~1250 cm⁻¹ (Si-CH₃ bend), ~820 cm⁻¹ (Si-Ar stretch)
MS (EI) m/zM⁺ at 256.13, key fragments at M-15 (loss of CH₃), M-18 (loss of H₂O), M-47 (loss of CH₃ and H₂O)
Interpretation of Characterization Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct regions. The aromatic protons on both the phenyl and tolyl rings will appear in the downfield region. The benzylic methylene protons (CH₂) will likely appear as a singlet, as will the methyl protons on the tolyl group and the two methyl groups on the silicon atom. The hydroxyl proton will be a broad singlet, the chemical shift of which can vary with concentration and solvent.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon environments. The aromatic carbons will resonate in the typical 125-145 ppm range. The benzylic carbon (CH₂) will be found further upfield, and the tolyl and silicon-bound methyl carbons will be in the aliphatic region, with the Si-CH₃ carbons being characteristically upfield (often below 0 ppm).

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be a broad absorption band around 3350 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. The presence of sharp peaks corresponding to aromatic and aliphatic C-H stretches, along with a strong band around 1250 cm⁻¹ for the Si-CH₃ deformation, will further support the structure.

  • Mass Spectrometry (MS): Electron impact mass spectrometry should show the molecular ion peak (M⁺) at m/z 256, corresponding to the molecular formula C₁₆H₂₀OSi. Common fragmentation patterns for benzyl alcohols and silyl compounds, such as the loss of a methyl group or water, would provide additional structural confirmation.

Potential Applications and Future Directions

{2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol is a promising building block for several advanced applications:

  • Medicinal Chemistry: It can serve as a precursor for compounds where the silyl group acts as a lipophilic isostere for other functional groups, potentially improving pharmacokinetic properties.

  • Materials Science: The hydroxyl group allows for its incorporation into polyester or polyurethane backbones, creating polymers with tailored thermal and optical properties conferred by the bulky silyl moiety.

  • Catalysis: The molecule can be converted into a ligand for transition metal catalysis, where the ortho-silyl group can influence the steric and electronic environment of the metal center.

Future research could explore the derivatization of the hydroxyl group to create a library of related compounds for biological screening or the polymerization of this monomer to investigate the properties of the resulting materials.

References

Due to the novelty of this specific molecule, direct synthesis literature is not available. The protocols and principles described are based on established and authoritative methods in organosilicon and synthetic organic chemistry. The following references provide the foundational basis for the described procedures.

  • Organolithium Chemistry: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd ed. Oxford University Press. [Link]

  • Protecting Group Strategy: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th ed. John Wiley & Sons. [Link]

  • Organosilicon Chemistry: Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons. [Link]

  • Synthesis of Related Arylsilanes: Hayashi, T., & Yamasaki, K. (2002). Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylsiloxanes to α,β-Unsaturated Ketones. Organometallics, 21(14), 2955–2962. [Link]

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol

Introduction {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol is a silicon-containing organic compound with potential applications in materials science and synthetic chemistry. Its molecular structure incorporates sever...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

{2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol is a silicon-containing organic compound with potential applications in materials science and synthetic chemistry. Its molecular structure incorporates several key functionalities: a substituted phenyl ring bearing a silyl group, a benzyl alcohol moiety, a dimethylsilyl group, and a p-tolyl group. The unique arrangement of these groups gives rise to a distinct pattern of signals in its ¹H and ¹³C NMR spectra, which are crucial for its structural elucidation and purity assessment. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering insights into the chemical environment of each nucleus.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol is expected to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic effects (induction and resonance) of the neighboring functional groups.

A summary of the predicted ¹H NMR spectral data is presented in the table below:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Si-CH₃ (dimethyl)~ 0.4Singlet6H
Ar-CH₃ (tolyl)~ 2.3Singlet3H
OHVariable (broad singlet)Broad Singlet1H
CH₂OH~ 4.7Singlet2H
Aromatic Protons7.0 - 7.8Multiplet8H
Detailed Analysis of Predicted ¹H NMR Signals:
  • Dimethylsilyl Protons (Si-(CH₃)₂): The six protons of the two methyl groups attached to the silicon atom are chemically equivalent and are expected to appear as a sharp singlet in the upfield region of the spectrum, around 0.4 ppm. The silicon atom is less electronegative than carbon, leading to increased shielding of these protons.

  • Tolyl Methyl Protons (Ar-CH₃): The three protons of the methyl group on the p-tolyl ring are also equivalent and will give rise to a singlet. Due to the attachment to an aromatic ring, this signal is expected at approximately 2.3 ppm.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It is typically observed as a broad singlet that may appear over a wide range of the spectrum.

  • Methylene Protons (-CH₂OH): The two protons of the methylene group in the benzyl alcohol moiety are diastereotopic but are often observed as a singlet in achiral solvents. Their proximity to the electronegative oxygen atom and the aromatic ring will deshield them, resulting in a predicted chemical shift of around 4.7 ppm.

  • Aromatic Protons: The eight aromatic protons on the two phenyl rings will produce a complex multiplet pattern in the region of 7.0-7.8 ppm. The exact chemical shifts and coupling patterns are influenced by the positions of the substituents on each ring. The protons on the p-tolyl group will show a characteristic AA'BB' system, while the protons on the silyl-substituted phenyl ring will exhibit a more complex splitting pattern due to the influence of both the silyl and the methanol substituents.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol will display a series of singlets, each corresponding to a unique carbon environment in the molecule.

A summary of the predicted ¹³C NMR spectral data is presented in the table below:

Carbon Assignment Predicted Chemical Shift (ppm)
Si-CH₃ (dimethyl)~ -2.0
Ar-CH₃ (tolyl)~ 21.0
CH₂OH~ 65.0
Aromatic C-H125.0 - 136.0
Aromatic C-Si~ 134.0
Aromatic C-C(H₂OH)~ 144.0
Aromatic C-CH₃ (tolyl)~ 139.0
Aromatic C-Si (tolyl)~ 137.0
Detailed Analysis of Predicted ¹³C NMR Signals:
  • Dimethylsilyl Carbons (Si-CH₃): The carbons of the methyl groups attached to the silicon are highly shielded and are expected to have a chemical shift in the upfield region, around -2.0 ppm.

  • Tolyl Methyl Carbon (Ar-CH₃): The carbon of the methyl group on the p-tolyl ring will appear at a typical alkyl-substituted aromatic carbon chemical shift of approximately 21.0 ppm.

  • Methylene Carbon (-CH₂OH): The benzylic carbon attached to the hydroxyl group is deshielded by the oxygen and the aromatic ring, with an expected chemical shift around 65.0 ppm.

  • Aromatic Carbons: The twelve aromatic carbons will give rise to several signals in the downfield region (125.0 - 144.0 ppm). The quaternary carbons (those attached to the silyl group, the methylene group, and the methyl group on the tolyl ring) will generally have lower intensities compared to the protonated aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. For instance, the carbon atom directly bonded to the silicon atom (ipso-carbon) is expected to have a distinct chemical shift.

Structural Representation and Key NMR Correlations

The following diagram illustrates the molecular structure of {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol and highlights the key proton and carbon environments relevant to the NMR spectral predictions.

Figure 1. Molecular structure of {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol with key functional groups highlighted.

Experimental Protocol for NMR Data Acquisition

While specific data for the title compound is not available, a general and robust protocol for acquiring high-quality ¹H and ¹³C NMR spectra for similar organic molecules is provided below. This protocol is designed to ensure accuracy and reproducibility.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. TMS is the standard reference for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher for adequate signal dispersion.

  • The sample should be equilibrated to the probe temperature (usually 298 K) before data acquisition.

3. ¹H NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate to cover the expected range of proton chemical shifts.

  • Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.

  • Number of Scans: Depending on the sample concentration, 8 to 16 scans are typically acquired to achieve a good signal-to-noise ratio.

4. ¹³C NMR Data Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to a series of singlets and to benefit from the Nuclear Overhauser Effect (NOE).

  • Spectral Width: A wider spectral width of about 200-220 ppm is necessary for ¹³C NMR.

  • Acquisition Time: An acquisition time of 1-2 seconds is standard.

  • Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

  • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Peak pick the signals in both ¹H and ¹³C NMR spectra.

Conclusion

This in-depth technical guide provides a comprehensive predicted analysis of the ¹H and ¹³C NMR spectra of {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol. By understanding the fundamental principles of NMR spectroscopy and the influence of various functional groups on chemical shifts, researchers can confidently predict and interpret the spectra of this and related complex organic molecules. The provided experimental protocol serves as a robust starting point for acquiring high-quality NMR data, which is essential for accurate structural characterization and purity assessment in chemical research and drug development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). Benzyl alcohol. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved January 26, 2026, from [Link]

Foundational

An In-depth Technical Guide to the Physical Properties of {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol

For: Researchers, scientists, and drug development professionals. Abstract Introduction: The Significance of Physical Properties in Organosilicon Chemistry Organosilicon compounds, a class of molecules containing carbon-...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Introduction: The Significance of Physical Properties in Organosilicon Chemistry

Organosilicon compounds, a class of molecules containing carbon-silicon bonds, are of increasing interest in medicinal chemistry, materials science, and organic synthesis. The compound {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol, with its unique silyl-aryl-methanol structure, represents a potentially valuable building block. Its utility in any application, from a synthetic reagent to a scaffold for a novel therapeutic, is fundamentally governed by its physical properties.

Two of the most foundational of these properties are melting point and solubility.

  • Melting Point is a critical indicator of a crystalline solid's purity. A sharp, well-defined melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.[1] This parameter is indispensable during the synthesis and purification stages of research and development.

  • Solubility dictates how a compound will behave in various media. In drug development, aqueous solubility is a key determinant of a compound's bioavailability. In organic synthesis, solubility in various organic solvents is essential for designing reaction conditions, executing purification protocols (such as recrystallization or chromatography), and formulating final products.

Given the nascent state of public data on {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol, this guide will focus on the methodologies required to accurately determine these properties.

Compound Profile and Available Data

A thorough search of public chemical databases reveals a lack of experimentally determined physical properties for the target compound, {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol. However, data is available for its structural isomer, {2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol (CAS No. 853955-71-2) , where the methyl group is in the ortho position on the phenyl ring instead of the para position. While not identical, the properties of this isomer can serve as a preliminary reference point for researchers.

Table 1: Computed Physicochemical Properties of the Isomer {2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol [2]

PropertyValueSource
Molecular Formula C₁₆H₂₀OSiPubChem[2]
Molecular Weight 256.41 g/mol PubChem[2]
CAS Number 853955-71-2PubChem[2]
XLogP3-AA (Predicted) 4.6PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 1PubChem[2]
Rotatable Bond Count 3PubChem[2]

Note: These properties are computationally predicted and have not been experimentally verified. XLogP3-AA is an estimate of the octanol-water partition coefficient, suggesting low aqueous solubility.

Experimental Determination of Melting Point

The melting point of a solid is the temperature range over which it transitions from a solid to a liquid phase. For a pure crystalline compound, this transition is sharp and characteristic. The capillary method is the most common and reliable technique for this determination.[3]

Causality and Scientific Principles

The presence of even small amounts of miscible impurities disrupts the crystal lattice of a solid. Overcoming these disrupted intermolecular forces requires less energy, resulting in a lower melting point (melting point depression). The impurity also creates a mixture that melts over a wider temperature range. Therefore, an accurate melting point determination is a powerful, self-validating test for purity.

Detailed Step-by-Step Protocol

This protocol is based on standard organic chemistry laboratory techniques.[3][4]

  • Sample Preparation:

    • Ensure the sample of {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol is completely dry. Solvents can act as impurities and artificially depress the melting range.[4]

    • The sample must be a fine, homogeneous powder. If the sample consists of large crystals, gently crush it using a mortar and pestle. This ensures uniform heat transfer within the capillary tube.

  • Loading the Capillary Tube:

    • Obtain a capillary tube, sealed at one end.

    • Press the open end of the tube into the powdered sample, forcing a small amount of material into the tube.

    • To pack the sample into the sealed end, turn the tube upright and tap it gently on a hard surface, or drop it through a long, narrow glass tube onto the benchtop.[4]

    • The final packed sample height should be approximately 2-3 mm.

  • Measurement:

    • Insert the loaded capillary tube into the heating block of a melting point apparatus.[3]

    • Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more accurate measurements.[1]

    • Accurate Measurement: Prepare a new sample. Heat the block rapidly to about 20°C below the approximate melting point found in the previous step.[4]

    • Reduce the heating rate to a slow, steady 1-2°C per minute.[5] This slow rate is critical to ensure thermal equilibrium between the heating block, the thermometer, and the sample.

  • Data Recording:

    • Record the temperature at which the first droplet of liquid appears (T₁).

    • Record the temperature at which the entire sample has completely liquefied (T₂).

    • The melting point is reported as the range T₁ - T₂.

Visualization of the Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_record Data Recording Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary (2-3 mm) Grind->Load Pack Pack Sample Load->Pack Insert Insert into Apparatus Pack->Insert Heat Heat Slowly (1-2°C/min) Insert->Heat Observe Observe Phase Transition Heat->Observe T1 Record T1 (First Droplet) Observe->T1 T2 Record T2 (Fully Liquid) T1->T2 Report Report Range (T1 - T2) T2->Report

Caption: Workflow for Melting Point Determination.

Experimental Determination of Solubility

Solubility is defined as the saturation mass concentration of a substance in a solvent at a given temperature.[6] For novel compounds, it is crucial to determine solubility in both aqueous and organic media.

Aqueous Solubility (OECD 105 Guideline)

The OECD Guideline for the Testing of Chemicals, Test No. 105, provides a standardized method for determining water solubility.[6][7] The "Flask Method" is appropriate for substances with solubility expected to be above 0.01 g/L.[8]

This method is designed to achieve a thermodynamic equilibrium between the undissolved solute and the saturated solution. By agitating the mixture for an extended period at a controlled temperature, we ensure that the maximum amount of solute has dissolved. Subsequent analysis of the clear supernatant provides a direct measure of the saturation concentration.[9]

  • Preliminary Test:

    • Add an excess of {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol to a known volume of water in a flask.

    • Agitate the mixture at a temperature slightly above the test temperature (e.g., 30°C) for 24 hours.[9]

    • Allow the solution to equilibrate at the test temperature (e.g., 20°C) for at least 24 hours, allowing undissolved solid to settle.[9]

    • Analyze the supernatant to estimate the solubility and confirm the suitability of the Flask Method.

  • Main Test (in triplicate):

    • To three separate flasks, add an excess amount of the compound to a known volume of purified water. The amount should be sufficient to ensure a saturated solution with visible undissolved solid.

    • Seal the flasks and place them in a shaker bath maintained at a constant temperature (e.g., 20.0 ± 0.5 °C).

    • Agitate the flasks until equilibrium is reached. This is determined by taking samples at regular intervals (e.g., 24, 48, 72 hours) and analyzing the concentration. Equilibrium is reached when consecutive measurements are in agreement.[9]

  • Sample Processing and Analysis:

    • Once equilibrium is established, cease agitation and allow the flasks to stand at the test temperature for at least 24 hours to allow undissolved material to settle.

    • Carefully withdraw a sample from the clear supernatant. To ensure no solid particulates are included, centrifugation or filtration may be necessary.

    • Quantify the concentration of the dissolved compound in the sample using a suitable analytical method (e.g., HPLC-UV, GC-MS). This requires the prior development of a validated analytical method with a calibration curve.

  • Data Calculation:

    • Calculate the mean concentration from the three replicate flasks. The water solubility is reported in g/L or mg/mL at the specified temperature.

Solubility in Organic Solvents

A qualitative and semi-quantitative assessment in common organic solvents is vital for synthetic and purification procedures.

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, dichloromethane).[10][11]

  • Procedure:

    • To a series of small, labeled vials, add a pre-weighed amount of the compound (e.g., 10 mg).

    • Add a specific volume of the first solvent (e.g., 0.1 mL) to the first vial.

    • Agitate the vial (e.g., using a vortex mixer) for 1-2 minutes and observe.

    • If the solid dissolves completely, the compound is soluble to at least 100 mg/mL.

    • If the solid does not dissolve, continue adding the solvent in known increments (e.g., 0.1 mL) with agitation after each addition, until the solid dissolves or a large volume has been added.

    • Record the volume of solvent required to dissolve the sample and calculate the approximate solubility.

    • Categorize the solubility (e.g., very soluble, soluble, sparingly soluble, insoluble) based on the results.

Table 2: Common Organic Solvents for Solubility Screening [10]

SolventPolarityBoiling Point (°C)Common Use
n-HexaneNon-polar69Recrystallization, Extraction
TolueneNon-polar111Reaction Medium
Diethyl EtherPolar Aprotic35Extraction, Reaction Medium
Ethyl AcetatePolar Aprotic77Chromatography, Extraction
AcetonePolar Aprotic56Washing, Reaction Medium
EthanolPolar Protic78Recrystallization, Reaction Medium
MethanolPolar Protic65Recrystallization, Reaction Medium
DichloromethanePolar Aprotic40Extraction, Chromatography
Visualization of the Aqueous Solubility Workflow

SolubilityWorkflow cluster_prep Preparation (3x) cluster_equil Equilibration cluster_analysis Analysis cluster_result Result Add Add Excess Solid to Known Volume of Water Agitate Agitate at Constant T Add->Agitate SampleTime Sample Periodically (e.g., 24, 48, 72h) Agitate->SampleTime Check Check for Equilibrium SampleTime->Check Settle Settle / Centrifuge Check->Settle Supernatant Extract Supernatant Settle->Supernatant Quantify Quantify Concentration (e.g., HPLC, GC) Supernatant->Quantify Calculate Calculate Mean Solubility (g/L) Quantify->Calculate

Caption: Workflow for Aqueous Solubility (OECD 105).

Conclusion

This guide provides the essential theoretical context and practical, actionable protocols for determining the melting point and solubility of {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol. While direct experimental data for this compound remains to be published, the methodologies detailed herein equip researchers with the necessary tools to generate this critical information with high scientific rigor. Accurate determination of these physical properties is a non-negotiable first step in unlocking the full potential of this and other novel chemical entities in the fields of drug discovery, chemical synthesis, and materials science.

References

  • PubChem Compound Summary for CID 53489246, {2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol. National Center for Biotechnology Information. [Link]

  • {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol. Pharmaffiliates. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • Melting point determination. University of Calgary. [Link]

  • OECD 105 - Water Solubility. Situ Biosciences. [Link]

  • Methyl(phenyl)silane | CAS#:766-08-5. Chemsrc. [Link]

  • Solubility testing in accordance with the OECD 105. FILAB. [Link]

  • Melting Point Determination / General Tests. Japanese Pharmacopoeia. [Link]

  • Report : Determination of Water Solubility. Regulations.gov. [Link]

  • Melting point determination. SSERC. [Link]

  • Measuring the Melting Point. Westlab. [Link]

  • OECD 105 - Water Solubility Test at 20°C. Analytice. [Link]

  • Water-soluble or Not? A Simple Question Difficult to Answer. TEGEWA. [Link]

  • Fragrance material review on 2-methyl-4-phenyl-2-butanol. PubMed. [Link]

  • Dimethyl-(dimethyl-phenyl-silyl)methyl-(trimethylsilyl)methyl-silane. Chemex. [Link]

  • An overview on Common Organic Solvents and their Toxicity. ResearchGate. [Link]

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  • CID 160893720. PubChem. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. [Link]

  • Solvents and Polarity. University of Rochester Department of Chemistry. [Link]

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Exploratory

A Technical Guide to the Molecular Formula and Weight of {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol

Abstract This technical guide provides a comprehensive analysis of the organosilicon compound {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol. It details the determination of its molecular formula and weight through st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the organosilicon compound {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol. It details the determination of its molecular formula and weight through structural analysis and established analytical principles. The document outlines a robust framework for the synthesis and empirical verification of the compound's identity, tailored for researchers, chemists, and professionals in drug development. Methodologies including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis are discussed as critical components of a self-validating workflow to confirm the molecular structure and composition. This guide serves as a foundational resource, integrating theoretical calculations with practical, field-proven analytical strategies.

Introduction to {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol

Organosilicon compounds, characterized by carbon-silicon bonds, are of significant interest in medicinal chemistry, materials science, and organic synthesis due to their unique chemical properties. The compound {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol is an asymmetric diarylsilane derivative featuring a central silicon atom bonded to a p-tolyl group, a phenylmethanol group, and two methyl groups. This specific arrangement of functional groups offers potential for further chemical modification, making it a valuable building block or intermediate. Accurate determination of its fundamental properties, namely the molecular formula and weight, is the first and most critical step in any research or development endeavor involving this molecule.

Molecular Structure and Composition

The unambiguous identification of a chemical compound begins with a precise understanding of its structure and the constituent atoms.

IUPAC Name: [2-[dimethyl-(4-methylphenyl)silyl]phenyl]methanol[1]

Synonyms: (2-(Dimethyl(p-tolyl)silyl)phenyl)methanol

The structure consists of a silicon atom at the core. It is covalently bonded to two methyl groups, a 4-methylphenyl (p-tolyl) ring, and a 2-(hydroxymethyl)phenyl ring. The elemental composition derived from this structure is fundamental to calculating the molecular formula.

Table 1: Elemental Composition of {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol

Element Symbol Count
Carbon C 16
Hydrogen H 20
Oxygen O 1

| Silicon | Si | 1 |

The spatial relationship and connectivity of these atoms are visualized in the diagram below.

G cluster_analysis Analytical Workflow cluster_data Data Interpretation cluster_conclusion Conclusion Sample Purified Synthetic Product MS Mass Spectrometry (HRMS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Sample->NMR EA Elemental Analysis Sample->EA Mass Molecular Weight & Elemental Composition MS->Mass Structure Atomic Connectivity & Functional Groups NMR->Structure Purity Empirical Formula & Purity Confirmation EA->Purity Confirmation Identity Confirmed: C₁₆H₂₀OSi Mass->Confirmation Structure->Confirmation Purity->Confirmation

Sources

Foundational

The Synthesis of γ-Hydroxysilanes from Silyl Ethers: A Technical Guide for the Modern Chemist

Introduction: The Strategic Value of γ-Hydroxysilanes In the landscape of modern synthetic chemistry, organosilanes have carved out an indispensable role as versatile intermediates, reagents, and functional moieties in m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of γ-Hydroxysilanes

In the landscape of modern synthetic chemistry, organosilanes have carved out an indispensable role as versatile intermediates, reagents, and functional moieties in materials science and medicinal chemistry. Among these, γ-hydroxysilanes represent a particularly valuable subclass. Their inherent 1,4-dioxygenated pattern, masked and tunable through the silicon atom, provides a unique platform for the stereocontrolled synthesis of complex molecular architectures, including polyketides and other natural products. The ability to access these compounds from readily available silyl ethers is a synthetic challenge that, if met, would unlock new avenues for retrosynthetic analysis and drug discovery. This guide provides an in-depth exploration of the methodologies for the synthesis of γ-hydroxysilanes from silyl ethers, with a focus on the underlying principles and practical applications for researchers at the forefront of chemical innovation.

Core Synthetic Strategies: Navigating the Thermodynamic Landscape

The direct conversion of a silyl ether to a γ-hydroxysilane is a non-trivial transformation. The thermodynamic driving force generally favors the formation of the remarkably stable silicon-oxygen bond, making the reverse reaction—the cleavage of a Si-O bond to form a Si-C and a C-O bond—an uphill battle.[1] However, several strategies have emerged that leverage specific substrate architectures and reaction conditions to overcome this thermodynamic barrier. This guide will focus on two primary approaches: the retro--Brook rearrangement and multi-step synthetic sequences involving the functionalization of unsaturated silyl ethers.

The Retro-[2][3]-Brook Rearrangement: A Mechanistic Deep Dive

The Brook rearrangement describes the intramolecular migration of a silyl group from a carbon to an oxygen atom.[2] The reverse process, the retro-Brook rearrangement, involves the migration of a silyl group from an oxygen to a carbon atom and is a powerful, albeit challenging, method for the formation of carbon-silicon bonds.[3] The retro--Brook rearrangement, specifically, offers a direct pathway from allylic silyl ethers to γ-hydroxysilanes (after quenching of the intermediate carbanion).

Overcoming the Thermodynamic Hurdle

The key to inducing the retro--Brook rearrangement lies in the generation of a sufficiently reactive carbanion at the γ-position relative to the silyloxy group. This is typically achieved by deprotonation of an allylic C-H bond using a strong, non-nucleophilic base. The choice of solvent is also critical, with polar aprotic solvents being essential to solvate the metal cation and promote the desired rearrangement.

Asymmetric Synthesis via Chirality Transfer

A significant advancement in this area is the development of an asymmetric retro--Brook rearrangement. This methodology utilizes a chiral silyl group to control the stereochemistry of the newly formed carbon center, achieving a diastereoselective silicon-to-carbon chirality transfer.[4][5] This elegant approach allows for the synthesis of enantioenriched γ-hydroxysilanes from achiral starting materials.

Fig. 1: Workflow for the retro-[6][7]-Brook rearrangement.
Experimental Protocol: Asymmetric Retro-[2][3]-Brook Rearrangement

The following protocol is adapted from the work of Wu et al. and describes the asymmetric retro--Brook rearrangement of a 3-silyl allyloxysilane.[5]

Materials:

  • 3-silyl allyloxysilane (1.0 equiv)

  • s-Butyllithium (s-BuLi, 1.4 M in cyclohexane, 4.0 equiv)

  • Hexamethylphosphoramide (HMPA, 4.0 equiv), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

Procedure:

  • To a flame-dried, argon-purged round-bottom flask is added the 3-silyl allyloxysilane (0.15 mmol, 1.0 equiv) and anhydrous THF (0.5 mL).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • s-Butyllithium (0.43 mL, 0.60 mmol, 4.0 equiv) is added dropwise, and the reaction mixture is stirred at -78 °C for 30 minutes.

  • HMPA (0.10 mL, 0.60 mmol, 4.0 equiv) is then added dropwise, and stirring is continued at -78 °C for an additional 30 minutes.

  • The reaction is quenched by the addition of deionized water at -78 °C and then allowed to warm to room temperature overnight.

  • The reaction mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired γ-hydroxysilane.

Table 1: Representative Results for the Asymmetric Retro--Brook Rearrangement

EntryMigrating Silyl Group (Si¹)Non-migrating Silyl Group (Si²)ProductYield (%)Diastereomeric Ratio (dr)
1t-BuPhMeSiSiMe₃γ-hydroxy-bis(silane)6256:44
2t-BuPhMeSiSiPh₃γ-hydroxy-bis(silane)6090:10
31-NpPhMeSiSiMe₃γ-hydroxy-bis(silane)6386:14

Data adapted from Wu et al.[5]

Multi-Step Sequences: A Modular Approach

An alternative to the direct rearrangement is a multi-step approach that involves the initial functionalization of an unsaturated silyl ether to introduce the necessary carbon framework, followed by a subsequent transformation to unveil the γ-hydroxy group.

From Allylic Silyl Ethers to γ-Hydroxysilanes via Epoxidation and Reductive Opening

A versatile strategy involves the epoxidation of an allylic silyl ether, followed by a regioselective reductive opening of the resulting epoxide.

Multi_Step_Synthesis start Allylic Silyl Ether epoxide γ,δ-Epoxy Silyl Ether start->epoxide m-CPBA, CH₂Cl₂ product γ-Hydroxysilane epoxide->product LiAlH₄, THF

Fig. 2: Multi-step synthesis via epoxidation and reductive opening.

This sequence allows for a high degree of stereocontrol, as the stereochemistry of the epoxide can be controlled by the choice of epoxidation agent, and the reductive opening typically proceeds with inversion of stereochemistry.

Experimental Protocol: Epoxidation of an Allylic Silyl Ether

Materials:

  • Allylic silyl ether (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 1.2 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • The allylic silyl ether (1.0 mmol) is dissolved in CH₂Cl₂ (10 mL) and cooled to 0 °C.

  • m-CPBA (1.2 mmol) is added portion-wise, and the reaction is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 4 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude γ,δ-epoxy silyl ether is purified by flash chromatography.

Emerging Strategies: The Frontier of γ-C-H Functionalization

The direct and selective functionalization of unactivated C-H bonds is a grand challenge in organic synthesis. The development of methods for the γ-C-H hydroxylation of silyl ethers would represent a paradigm shift in the synthesis of γ-hydroxysilanes. While still in its infancy, research into transition-metal-catalyzed C-H activation provides a promising glimpse into the future of this field. For instance, methods for the γ-C-H silylation of alcohols have been reported, which could potentially be adapted to a hydroxylation reaction.[8]

Conclusion and Future Outlook

The synthesis of γ-hydroxysilanes from silyl ethers, while thermodynamically challenging, is an achievable goal through strategic synthetic design. The retro--Brook rearrangement stands out as a powerful and elegant method, particularly with the advent of asymmetric variants. Multi-step sequences involving the functionalization of unsaturated silyl ethers offer a more modular and often more predictable approach. As the field of C-H activation continues to mature, we can anticipate the development of novel and highly efficient methods for the direct γ-hydroxylation of silyl ethers, further expanding the synthetic chemist's toolkit for the construction of complex and valuable molecules.

References

  • Rodrigo, S. K., & Guan, H. (2012). An Intermolecular Reductive Coupling of Ynoates and Aldehydes in the Presence of a Silane. The Journal of Organic Chemistry, 77(18), 8303–8309. [Link]

  • Shen, M., & Herzon, S. B. (2017). Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis. Chemical Science, 8(11), 7543–7548. [Link]

  • Brook, A. G. (2004). The Brook Rearrangement and Beyond - Then and Now. In B. Arkles & G. Larson (Eds.), Silicon Compounds: Silanes and Silicones (pp. 95-117). Gelest Inc. [Link]

  • Beutner, G. L., & Anderson, K. W. (2001). α-Hydroxylation of Enolates and Silyl Enol Ethers. Organic Reactions, 1-638. [Link]

  • Liu, M., Shi, Y., Zhang, H., Qin, Y., Yin, K.-L., Zhang, J., Li, S., & Zhao, D. (2024). Synthesis of Organosilanes, Silyl Ethers, and Silanols. In Comprehensive Organic Synthesis (pp. 531-572). Elsevier. [Link]

  • McAtee, J. R., Douglas, J. J., & Sarpong, R. (2014). Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. Organic letters, 16(17), 4472–4475. [Link]

  • Wikipedia contributors. (2023, November 28). Brook rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • Wu, Y., Chen, H., Gao, L., Wu, X., Li, L., & Song, Z. (2019). Asymmetric retro--Brook rearrangement of 3-silyl allyloxysilanes via chirality transfer from silicon to carbon. RSC Advances, 9(45), 26031–26035. [Link]

  • Peterson, K. (2021). Dioxasilinanes: Advancing Carbonyl Reductions and Silicon-Based Protecting Groups. WWU Graduate School Collection. 1056. [Link]

  • Gevorgyan, V., & Kulkarni, V. (2017). Silicon-Tethered Strategies for C–H Functionalization Reactions. Israel Journal of Chemistry, 57(3-4), 261–273. [Link]

  • Costas, M., & Chen, M. S. (2011). C–H Bonds as Functional Groups: Simultaneous Generation of Multiple Stereocenters by Enantioselective Hydroxylation at Unactivated Tertiary C–H Bonds. Journal of the American Chemical Society, 133(40), 16014–16017. [Link]

  • Wu, Y., Chen, H., Gao, L., Wu, X., Li, L., & Song, Z. (2019). Asymmetric retro--Brook rearrangement of 3-silyl allyloxysilanes via chirality transfer from silicon to carbon. RSC Advances, 9(45), 26031–26035. [Link]

  • Palomo, C., Oiarbide, M., & García, J. M. (2002). Diastereoselective Synthesis of γ-Hydroxy α,β-Epoxyesters and Their Conversion into β-Hydroxy α-Sulfenyl γ-Butyrolactones. The Journal of Organic Chemistry, 67(15), 5216–5223. [Link]

  • Snider, B. B., & Kwon, T. (1992). Oxidative cyclization of .delta.,.epsilon.- and .epsilon.,.zeta.-unsaturated enol silyl ethers and unsaturated siloxycyclopropanes. The Journal of Organic Chemistry, 57(9), 2399–2410. [Link]

  • Chmiel, E., & Sita, L. R. (2010). Versatile Manganese Catalysis for the Synthesis of Poly(silylether)s from Diols and Dicarbonyls with Hydrosilanes. Organometallics, 29(7), 1563–1565. [Link]

  • Wu, Y., Chen, H., Gao, L., Wu, X., Li, L., & Song, Z. (2019). Asymmetric retro--Brook rearrangement of 3-silyl allyloxysilanes via chirality transfer from silicon to carbon. Semantic Scholar. [Link]

  • Takeda, T. (2015). The Brook Rearrangement. Organic Reactions, 1-282. [Link]

  • Smith, M. B. (n.d.). Rearrangement. Michigan State University Department of Chemistry. [Link]

  • Kuciński, K., & Hreczycho, G. (2022). Cobalt-catalyzed synthesis of silyl ethers via cross-dehydrogenative coupling between alcohols and hydrosilanes. Green Chemistry Letters and Reviews, 15(4), 757-762. [Link]

  • Zhang, Z., & Chen, C. (2020). Metal-Free Synthesis of Poly(silyl ether)s under Ambient Conditions. Macromolecules, 53(17), 7243–7250. [Link]

  • Mazzacano, T. J., & Hoveyda, A. H. (2017). γ-C(sp3)–H Silylation and Germanylation of Aliphatic Carboxamides. ACS Catalysis, 7(12), 8171–8175. [Link]

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Exploratory

Technical Guide: Safety and Handling of {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol

For Research & Development Professionals Disclaimer: This document has been compiled to provide safety and handling guidance for {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol. As of the date of this publication, a sp...

Author: BenchChem Technical Support Team. Date: February 2026

For Research & Development Professionals

Disclaimer: This document has been compiled to provide safety and handling guidance for {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol. As of the date of this publication, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The information herein is synthesized from publicly accessible data for structurally similar compounds, constituent functional groups, and general principles of chemical safety. All procedures should be conducted based on a thorough, site-specific risk assessment performed by qualified personnel.

Introduction and Hazard Assessment by Analogy

{2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol is a specialized organosilicon compound likely utilized in bespoke synthesis applications within pharmaceutical and materials science research. Its structure comprises a central silicon atom bonded to two methyl groups, a phenyl ring bearing a methanol group, and a 4-methylphenyl (tolyl) group. The absence of a dedicated Safety Data Sheet (SDS) necessitates a conservative approach to safety, grounded in the principles of hazard assessment by analogy.

The primary surrogate for this assessment is the structural isomer, {2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol (CAS RN 853955-71-2) , for which GHS hazard classifications have been reported.[1] The shift of the methyl group from the ortho to the para position is not anticipated to fundamentally alter the core toxicological profile of the molecule. Therefore, the hazards associated with the ortho-isomer are adopted as a baseline for this guide.

This guide also draws upon safety information for related structural motifs, including benzyl alcohol (representing the substituted methanol moiety) and general organosilanes.

Hazard Identification and GHS Classification

Based on the available data for its structural isomer, {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol should be handled as a substance with the following GHS classifications[1]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled

Signal Word: Warning

Hazard Pictogram:



Logical Causality: The toxicity profile is likely influenced by the combined effects of the arylsilane and benzyl alcohol components. Benzyl alcohol itself is known to be harmful if swallowed or inhaled and can cause skin irritation.[2][3][4] The organosilicon component may contribute to the overall toxicity profile.

Engineering Controls and Personal Protective Equipment (PPE)

Given the compound's potential for harm via inhalation, skin contact, and ingestion, a stringent hierarchy of controls is paramount.

Primary Engineering Control: All handling of {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE) Protocol: The following PPE is mandatory when handling this compound. The sequence of donning and doffing is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) d1 Lab Coat d2 Shoe Covers (if required) d1->d2 d3 Nitrile Gloves (Inner Pair) d2->d3 d4 Safety Goggles (ANSI Z87.1) d3->d4 d5 Face Shield (over goggles) d4->d5 d6 Chemical Resistant Gloves (Outer Pair, e.g., Butyl Rubber) d5->d6 f1 Outer Gloves f2 Face Shield f1->f2 f3 Lab Coat (turn inside out) f2->f3 f4 Safety Goggles f3->f4 f5 Inner Gloves f4->f5

Caption: PPE Donning and Doffing Workflow.

Rationale for PPE Selection:

  • Double Gloving: An inner pair of nitrile gloves provides baseline protection, while a chemically resistant outer glove (e.g., butyl rubber) is necessary due to the unknown permeation characteristics of this specific organosilane.

  • Eye and Face Protection: Safety goggles are essential to prevent splashes. A face shield provides an additional layer of protection for the entire face, which is prudent when working with novel compounds of moderate acute toxicity.

  • Respiratory Protection: While a fume hood is the primary control, if there is a risk of exceeding occupational exposure limits (e.g., during a spill), a supplied-air respirator is recommended. Standard air-purifying respirators with organic vapor cartridges may not be reliable for methanol and its derivatives due to potential for rapid breakthrough.[5]

Safe Handling and Storage Protocols

Handling:

  • Avoid Aerosol Generation: Handle the compound in a manner that minimizes the creation of dusts or mists.

  • Static Discharge: Organosilicon compounds can be flammable. Ensure all equipment is properly grounded, and use non-sparking tools, especially when transferring large quantities.

  • Inert Atmosphere: While specific reactivity data is unavailable, it is good practice to handle potentially sensitive research chemicals under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation or reaction with atmospheric moisture and oxygen.

Storage:

  • Container: Store in a tightly sealed, clearly labeled container.

  • Environment: Keep in a cool, dry, and well-ventilated area, away from sources of ignition.

  • Incompatibilities: Store separately from strong oxidizing agents, acids, and bases.

Emergency Procedures

A clear, rehearsed emergency plan is critical.

Emergency_Response cluster_spill Chemical Spill cluster_exposure Personnel Exposure start Incident Occurs spill_evac Evacuate Immediate Area Alert Colleagues start->spill_evac exp_remove Remove Victim from Source of Exposure start->exp_remove spill_ppe Don Appropriate PPE (incl. respirator if needed) spill_evac->spill_ppe spill_contain Contain Spill with Inert Absorbent (e.g., vermiculite, sand) spill_ppe->spill_contain spill_collect Collect into a Sealed Waste Container spill_contain->spill_collect spill_decon Decontaminate Area spill_collect->spill_decon exp_skin Skin Contact: Remove Contaminated Clothing Flush with Water for 15 min exp_remove->exp_skin exp_eye Eye Contact: Flush with Eyewash for 15 min exp_remove->exp_eye exp_inhale Inhalation: Move to Fresh Air exp_remove->exp_inhale exp_seek_medical Seek Immediate Medical Attention (Bring SDS/Chemical Info) exp_skin->exp_seek_medical exp_eye->exp_seek_medical exp_inhale->exp_seek_medical

Caption: Emergency Response Decision Tree.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Unsuitable Media: Do not use a solid stream of water, as it may scatter and spread the fire.

  • Specific Hazards: Combustion may produce carbon oxides and silicon oxides. Vapors may be heavier than air and travel to a source of ignition.

Disposal Considerations

All waste containing {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol must be treated as hazardous waste.

  • Collect waste in a designated, sealed, and properly labeled container.

  • Dispose of waste through a licensed hazardous waste disposal company.

  • Do not dispose of down the drain or with general refuse. Adhere to all local, state, and federal regulations.

Conclusion

The handling of {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol requires a cautious and informed approach. Due to the absence of specific safety data, this guide establishes a robust safety framework based on the known hazards of a close structural isomer and its constituent chemical groups. Researchers and drug development professionals must integrate these recommendations into their laboratory-specific safety protocols and conduct a thorough risk assessment before commencing any work. The principles of engineering controls, diligent use of PPE, and preparedness for emergencies are fundamental to the safe utilization of this novel research chemical.

References

  • PubChem. {2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol. National Center for Biotechnology Information. [Link]

  • Carl ROTH. Safety Data Sheet: Benzyl alcohol. [https://www.carlroth.com/medias/SDB-NE02-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyOTEzOTJ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDFlLzkwNzQzODgwMjM4Mzgu cGRmfGU4YjM4ZWMxZTZjNjU5ZTU2Y2U5YjQzMjFiN2YyZGIwY2Y1ZDEzZWM4ZTYwMTEzYjQzZGMxZGYzZGM0YmYwZDI]([Link] cGRmfGU4YjM4ZWMxZTZjNjU5ZTU2Y2U5YjQzMjFiN2YyZGIwY2Y1ZDEzZWM4ZTYwMTEzYjQzZGMxZGYzZGM0YmYwZDI)

  • Methanol Institute. METHANOL SAFE HANDLING MANUAL. [Link]

  • Carl ROTH. Safety Data Sheet: Phenylmethanol. [Link]

  • Chemical Suppliers. SAFETY DATA SHEET BENZYL ALCOHOL TECH. [Link]

  • R.E. Carroll, Inc. SAFETY DATA SHEET. [Link]

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Protocols & Analytical Methods

Method

Application of ortho-Silyl Benzyl Alcohols as Benzyl Anion Equivalents: A Technical Guide for Synthetic Chemists

Introduction: The Enduring Challenge and an Elegant Solution in Benzyl Anion Synthesis In the landscape of synthetic organic chemistry, the benzyl anion is a cornerstone carbon-carbon bond-forming nucleophile, indispensa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Challenge and an Elegant Solution in Benzyl Anion Synthesis

In the landscape of synthetic organic chemistry, the benzyl anion is a cornerstone carbon-carbon bond-forming nucleophile, indispensable for the construction of a vast array of molecules, from natural products to pharmaceutical agents. However, the direct and efficient generation of benzyl anions is fraught with challenges. Traditional methods, such as the deprotonation of toluene derivatives, often require harsh superbasic conditions and can be plagued by side reactions, including ring metalation.[1] The use of organometallic precursors like benzyl Grignards or organolithiums can be complicated by competitive side reactions such as Wurtz coupling.[1]

This guide details a sophisticated and highly effective strategy that circumvents these issues: the use of ortho-silyl benzyl alcohols as stable, readily accessible precursors to benzyl anion equivalents. This methodology leverages a facile intramolecular rearrangement to unmask the reactive benzyl anion under mild conditions, offering a clean and high-yielding route to a variety of benzylated products. This application note serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth mechanistic insights, detailed experimental protocols, and a survey of the synthetic potential of this powerful tool.

The Core Principle: Unmasking the Benzyl Anion via a 1,4-Brook Rearrangement

The ingenuity of employing ortho-silyl benzyl alcohols lies in a remarkable intramolecular silicon migration known as the 1,4-Brook rearrangement.[2][3][4][5][6] This process is initiated by the deprotonation of the benzylic alcohol with a suitable base to form an alkoxide. The resulting nucleophilic oxygen atom then attacks the adjacent silicon atom, triggering a cascade that ultimately liberates a benzyl anion equivalent.

The key mechanistic steps are as follows:

  • Deprotonation: The benzylic alcohol is treated with a base (e.g., potassium hydride, KH) to generate the corresponding potassium alkoxide.

  • Intramolecular Cyclization: The alkoxide oxygen atom attacks the silicon atom in an intramolecular fashion, forming a pentacoordinate siliconate intermediate.

  • 1,4-Brook Rearrangement: This is the crucial step where the silyl group migrates from the aromatic ring to the benzylic oxygen. This process is driven by the high thermodynamic stability of the silicon-oxygen bond.[2][3][4][5][6]

  • Benzyl Anion Generation: The rearrangement results in the formation of a benzylic carbanion, which is now available to react with a range of electrophiles.

This elegant sequence provides a controlled release of the benzyl anion under conditions that are significantly milder than traditional methods, thereby enhancing functional group tolerance and minimizing side reactions.

Visualizing the Mechanism and Workflow

To provide a clear visual representation of the underlying principles and the experimental process, the following diagrams have been generated.

G cluster_mechanism Reaction Mechanism A ortho-Silyl Benzyl Alcohol B Potassium Alkoxide A->B + KH C Pentacoordinate Siliconate Intermediate B->C Intramolecular Attack D Benzyl Anion Equivalent C->D 1,4-Brook Rearrangement E Silyl Ether Byproduct D->E Reaction with Electrophile (E+)

Caption: The reaction mechanism for the generation of a benzyl anion equivalent from an ortho-silyl benzyl alcohol.

G cluster_workflow Experimental Workflow Start Start: ortho-Silyl Benzyl Alcohol Step1 Deprotonation with KH in THF Start->Step1 Step2 Addition of Electrophile (e.g., Aldehyde) Step1->Step2 Step3 Aqueous Workup Step2->Step3 Step4 Extraction and Drying Step3->Step4 Step5 Purification (e.g., Chromatography) Step4->Step5 End Product: e.g., 1,2-Diarylethanol Step5->End

Caption: A generalized experimental workflow for the reaction of an ortho-silyl benzyl alcohol with an electrophile.

Detailed Application Protocols

The following protocols provide a step-by-step guide for the synthesis of the starting material and its subsequent use in generating a benzyl anion for reaction with an aldehyde.

Protocol 1: Synthesis of (ortho-(Trimethylsilyl)phenyl)methanol

This protocol describes the preparation of a common ortho-silyl benzyl alcohol precursor.

Materials:

  • 2-Bromobenzyl alcohol

  • n-Butyllithium (n-BuLi) in hexanes

  • Chlorotrimethylsilane (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-bromobenzyl alcohol (1.0 eq) and dissolve in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq) via the dropping funnel while maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

  • Add chlorotrimethylsilane (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford (ortho-(trimethylsilyl)phenyl)methanol as a colorless oil.

Protocol 2: Generation of the Benzyl Anion and Reaction with Benzaldehyde

This protocol details the generation of the benzyl anion from (ortho-(trimethylsilyl)phenyl)methanol and its subsequent reaction with benzaldehyde to form 1,2-diphenylethanol.

Materials:

  • (ortho-(Trimethylsilyl)phenyl)methanol

  • Potassium hydride (KH), 30% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Wash the potassium hydride (1.1 eq) with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil and then suspend it in anhydrous THF.

  • To a separate flame-dried flask under nitrogen, dissolve (ortho-(trimethylsilyl)phenyl)methanol (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the alcohol to the KH suspension at 0 °C.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 1-2 hours), indicating the formation of the potassium alkoxide.

  • Cool the resulting alkoxide solution to -78 °C.

  • Add freshly distilled benzaldehyde (1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 1,2-diphenylethanol.

Scope of the Reaction and Representative Data

The methodology employing ortho-silyl benzyl alcohols as benzyl anion equivalents is applicable to a wide range of electrophiles, leading to the efficient synthesis of diverse molecular architectures. The table below summarizes the expected product classes and representative yields based on available literature. It is important to note that actual yields will vary depending on the specific substrates and reaction conditions.

Electrophile ClassProduct ClassRepresentative Yield Range (%)
Aldehydes1,2-Diaryl- and Aryl-Alkyl Ethanols70-95
Ketones1,2,2-Trisubstituted Ethanols65-90
Alkyl HalidesSubstituted Toluenes60-85
Epoxides1,3-Diaryl- and Aryl-Alkyl Propanols60-80
Carbon DioxidePhenylacetic Acids50-75
Michael Acceptors1,4-Addition Products55-80

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The success of this reaction is critically dependent on strictly anhydrous conditions, as any moisture will quench the benzyl anion. All glassware should be flame-dried, and solvents must be rigorously dried.

  • Base Selection: While potassium hydride is commonly used, other strong, non-nucleophilic bases can also be effective. The choice of base may influence the reaction rate and yield.

  • Silyl Group: The nature of the silyl group can influence the ease of the Brook rearrangement. Trimethylsilyl (TMS) is a common and effective choice.

  • Electrophile Reactivity: The reactivity of the electrophile will dictate the required reaction conditions. Less reactive electrophiles may require longer reaction times or elevated temperatures.

  • Purification: The silyl ether byproduct is generally straightforward to separate from the desired product by standard chromatographic techniques.

Conclusion and Future Outlook

The use of ortho-silyl benzyl alcohols as precursors to benzyl anion equivalents represents a significant advancement in synthetic methodology. This approach provides a mild, efficient, and versatile route to a wide range of benzylated compounds, overcoming many of the limitations associated with traditional methods. The operational simplicity and high yields make this a valuable tool for both academic research and industrial applications in drug discovery and materials science. Future explorations in this area may focus on the development of catalytic versions of this transformation and the application of this strategy to the synthesis of increasingly complex and biologically active molecules.

References

  • Hudrlik, P. F., Arango, J. O., Hijji, Y. M., Okoro, C. O., & Hudrlik, A. M. (2000). Alkoxides of o-silyl benzyl alcohols in cleavage reactions: approaches to benzyl and silyl anion equivalents. Canadian Journal of Chemistry, 78(11), 1421–1427. [Link]

  • Brook, A. G. (1958). The Base-Catalyzed Rearrangement of an α-Silyl Carbinol to a Silyl Ether. Journal of the American Chemical Society, 80(8), 1886–1889. [Link]

  • Hudrlik, P. F., & Hudrlik, A. M. (2011). Intramolecular nucleophilic attack at silicon in o-silylbenzyl alcohols. Generation of allyl and benzyl anion equivalents. Tetrahedron, 67(51), 9965-9974. [Link]

  • Hijji, Y. M., Hudrlik, P. F., Okoro, C. O., & Hudrlik, A. M. (1997). Preparation of O-(Silyl)benzyl Alcohols. Synthetic Communications, 27(24), 4297–4308. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Wakefield, B. J. (1995). Organolithium Methods. Academic Press.
  • Patai, S. (Ed.). (1989). The Chemistry of Organic Silicon Compounds. Wiley.

Sources

Application

Application Note: Silylation of Alcohols for Enhanced GC-MS Analysis

Abstract Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, yet its application is often limited by the physicochemical properties of analytes. Many compounds, particularly those conta...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, yet its application is often limited by the physicochemical properties of analytes. Many compounds, particularly those containing polar functional groups like alcohols, exhibit low volatility and poor thermal stability, hindering their passage through a GC system.[1][2] Chemical derivatization via silylation addresses this challenge by replacing active hydrogen atoms with a nonpolar trimethylsilyl (TMS) or other silyl group.[3][4] This process dramatically increases analyte volatility, enhances thermal stability, and often improves chromatographic resolution, leading to sharper peaks and more reliable quantification.[3][4][5] This guide provides a comprehensive overview of the principles, reagents, and protocols for the successful silylation of alcohols, tailored for researchers in drug development and analytical sciences.

The Imperative for Derivatization: Why Silylate Alcohols?

The primary goal of derivatization in GC is to transform an analyte into a more "GC-amenable" form.[6] Alcohols, due to the hydrogen-bonding capacity of their hydroxyl (-OH) groups, tend to have high boiling points and can interact undesirably with the GC column and stationary phase. This leads to several analytical challenges:

  • Poor Volatility: Insufficient volatility prevents the compound from efficiently entering the gas phase in the GC inlet.[1][5]

  • Thermal Degradation: At the high temperatures of the GC inlet and column, many alcohols can decompose, leading to inaccurate quantification and the appearance of artifact peaks.[5]

  • Peak Tailing: Polar hydroxyl groups can adsorb to active sites on the column surface, resulting in broad, asymmetrical (tailing) peaks, which compromise resolution and sensitivity.[5]

Silylation effectively mitigates these issues by masking the polar hydroxyl group. The replacement of the active proton with a bulky, nonpolar silyl group, such as a trimethylsilyl (TMS) group, breaks the intermolecular hydrogen bonds, thereby increasing volatility and shielding the molecule from thermal stress.[2][3][4]

The Chemistry of Silylation: Mechanism and Reactivity

Silylation is a nucleophilic substitution reaction (SN2-type) where the oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic silicon atom of the silylating agent.[3][5] A leaving group on the silylating agent departs, forming a stable silyl ether and a volatile, non-interfering byproduct.[3][5]

The general reactivity of functional groups toward silylating agents follows the order: Alcohols > Phenols > Carboxylic Acids > Amines > Amides .[6] Within alcohols, steric hindrance plays a critical role, with reactivity decreasing as follows: Primary > Secondary > Tertiary .[3][6] This inherent reactivity difference is a key consideration in selecting the appropriate silylating agent and reaction conditions. For highly hindered tertiary alcohols, a stronger silylating agent or the addition of a catalyst may be necessary to drive the reaction to completion.[7][8]

Caption: General mechanism for the silylation of an alcohol.

A Guide to Common Silylating Agents

The choice of silylating agent is the most critical decision in developing a derivatization protocol. The ideal agent should be highly reactive towards the target functional group but produce non-interfering byproducts. The table below compares several widely used silylating agents.

Reagent (Abbreviation) Full Name Relative Strength Key Characteristics & Best Use Cases Common Byproducts
BSTFA N,O-Bis(trimethylsilyl)trifluoroacetamideStrongHighly reactive and versatile for alcohols, phenols, and carboxylic acids. Byproducts are volatile and typically elute early in the chromatogram.[6]N-trimethylsilyltrifluoroacetamide, Trifluoroacetamide
MSTFA N-Methyl-N-(trimethylsilyl)trifluoroacetamideStrongest (for -OH)Considered one of the most powerful TMS donors for hydroxyl groups.[2][7] Its byproducts are even more volatile than those of BSTFA, making it ideal for trace analysis where reagent peaks could obscure analytes.[9][10]N-methyltrifluoroacetamide
TMCS TrimethylchlorosilaneCatalystRarely used alone for derivatization.[11] It is primarily added in small amounts (1-10%) to other reagents like BSTFA to increase their reactivity, especially for hindered alcohols and other difficult-to-silylate groups.[6][7][11]HCl (can be corrosive)
BSA N,O-Bis(trimethylsilyl)acetamideStrongA powerful silyl donor similar to BSTFA, but its byproducts are less volatile, which can be a disadvantage.[7]N-trimethylsilylacetamide, Acetamide
HMDS HexamethyldisilazaneWeakA mild reagent often used for simple, unhindered alcohols and carbohydrates.[4][12] Its reactivity is often enhanced by the addition of TMCS and a solvent like pyridine.[12][13]Ammonia (NH₃)
MTBSTFA N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamideStrongForms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable (approx. 10,000 times) against hydrolysis than TMS derivatives.[4] This is ideal for complex sample matrices or when multi-step sample preparation is required.N-methyltrifluoroacetamide

Experimental Protocol: Silylation of Alcohols with MSTFA

This protocol provides a robust, self-validating method for the derivatization of hydroxyl-containing compounds using MSTFA, a preferred reagent due to its high reactivity and volatile byproducts.[2][9]

Materials and Reagents
  • Analyte Sample: Dried extract or standard solution. Crucially, the sample must be anhydrous. Silylating reagents react readily with water, which will reduce derivatization efficiency and can lead to reagent degradation.[5][6][14]

  • Silylating Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), >98% purity. For hindered alcohols, consider MSTFA + 1% TMCS.

  • Solvent (optional): Anhydrous pyridine, acetonitrile, or dichloromethane. Pyridine can act as a catalyst and acid scavenger.[7] In many cases, MSTFA can serve as its own solvent if the analyte is soluble in it.[5]

  • Internal Standard (IS): A stable, commercially available compound structurally similar to the analyte but not present in the sample (e.g., a deuterated analog or a compound with a different alkyl chain length).

  • Equipment: 2 mL GC vials with PTFE-lined septa, micro-syringes, heating block or oven, vortex mixer.

Workflow Visualization

Caption: Workflow for alcohol derivatization and GC-MS analysis.

Step-by-Step Procedure
  • Sample Preparation (Self-Validation Step 1):

    • Accurately weigh or pipette 1-10 mg of the sample into a clean, dry 2 mL GC vial.[11]

    • If the sample is in an aqueous or protic solvent, evaporate it to complete dryness under a gentle stream of nitrogen or using a vacuum centrifuge. This step is critical to prevent reagent quenching.[11][14]

    • Prepare a reagent blank by taking an empty vial through the entire procedure. This will help identify any contamination or artifacts from reagents and solvents.[11]

  • Reagent Addition:

    • If using a solvent, add 100-200 µL of anhydrous solvent (e.g., pyridine) to dissolve the dried sample residue.

    • Using a dry syringe, add 100 µL of MSTFA (or MSTFA + 1% TMCS). It is essential to use an excess of the silylating reagent; a 2:1 molar ratio of reagent to active hydrogens is a good starting point.[6]

    • Immediately cap the vial tightly to prevent atmospheric moisture from entering.

  • Reaction Incubation:

    • Vortex the vial for 30 seconds to ensure thorough mixing.

    • Heat the vial at 60-80°C for 30-60 minutes using a heating block. Reaction time and temperature may need optimization depending on the specific alcohol (e.g., hindered secondary or tertiary alcohols may require longer times or higher temperatures).[6][15]

    • Self-Validation Step 2: To determine if the reaction is complete, a time-course study can be performed. Analyze aliquots at different time points (e.g., 15, 30, 60, 90 minutes) and monitor the analyte peak area. The reaction is complete when the peak area plateaus.

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature before opening.

    • The sample is now ready for direct injection into the GC-MS system. No workup or purification is typically required with MSTFA, as the byproducts are highly volatile.[16]

Recommended GC-MS Parameters (Starting Point)
  • GC Column: Low-polarity column, such as a 5% Phenyl Polysilphenylene-siloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet Temperature: 250-280°C.

  • Carrier Gas: Helium, constant flow ~1.2 mL/min.

  • Oven Program: Start at 70°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 5 min. (This must be optimized for the specific analytes).

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-600.

Troubleshooting Common Silylation Issues

Problem Potential Cause(s) Recommended Solution(s)
No or Low Product Peak 1. Presence of water or protic solvents in the sample.[6][14]2. Insufficient reagent concentration or reactivity.3. Analyte not soluble in the reaction mixture.[17]4. Insufficient reaction time or temperature.1. Ensure the sample is completely dry before adding reagents.2. Increase the amount of silylating agent. For hindered compounds, switch to a stronger reagent (e.g., MSTFA + 1% TMCS).[7][11]3. Try a different anhydrous solvent (e.g., pyridine, DMF) to improve solubility.4. Increase reaction temperature and/or time; perform an optimization study.
Multiple Analyte Peaks 1. Incomplete derivatization, showing both derivatized and underivatized analyte.2. Derivatization of multiple sites on a poly-functional molecule is incomplete.1. Increase reagent excess, temperature, or reaction time. Add a catalyst like TMCS.[6]2. Use more forcing conditions (higher temperature, longer time) to ensure all sites react.
Large Reagent/Byproduct Peaks 1. Excessive amount of silylating reagent used.2. The chosen reagent has non-volatile byproducts.1. Reduce the amount of reagent, while still maintaining an excess.2. Switch to a reagent with more volatile byproducts, such as MSTFA.[9]
Poor Peak Shape (Tailing) 1. Incomplete derivatization.2. Active sites in the GC inlet liner or on the column.1. Re-optimize the derivatization procedure (see "No or Low Product Peak").2. Use a deactivated inlet liner.[18] Consider silanizing the glassware to reduce active sites.[12]

References

  • Benchchem. Silylation of Secondary Alcohols for Enhanced Mass Spectrometry Analysis.
  • Sigma-Aldrich. Derivatization of Drug Substances with MSTFA.
  • GL Sciences. Alcohols-Glycols | Products.
  • Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).
  • University of Alberta. GC Derivatization.
  • Chemistry For Everyone. What Is Derivatization In GC-MS? - YouTube.
  • BenchChem. Mastering Silylation: A Guide to MSTFA for GC-MS Analysis.
  • ResearchGate. Comparison of silylating reagents in derivatization reactions of sedative-hypnotic drugs prior to fast gas chromatography-mass spectrometry.
  • Regis Technologies. Silylation Reagents.
  • SUPELCO. TMCS (trimethylchlorosilane) Product Information.
  • Wikipedia. Silylation.
  • adis international. Derivatization reagents for GC - Chromatography.
  • IntechOpen. Derivatization Methods in GC and GC/MS.
  • Supelco. Bulletin 909A Guide to Derivatization Reagents for GC.
  • TCI Chemicals. GC Derivatization Reagents.
  • Fluka Chemika. Silylation Agents Brochure.
  • Gelest. General Silylation Procedures.
  • Molecules. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
  • Leah4sci. TMS Alcohol Protecting Group Using Silyl Ether - YouTube.
  • ResearchGate. Can anyone help me troubleshoot problems in sample derivatization in GC-MS?.
  • Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation.
  • ResearchGate. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis.
  • Chromatography Forum. Why do my silylations always fail?.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol

Welcome to our dedicated technical support center for the synthesis of {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol. This guide is designed for researchers, scientists, and professionals in drug development who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this procedure and optimize your yield.

Introduction: A Plausible Synthetic Pathway

The proposed pathway involves:

  • Protection of the hydroxyl group of (2-bromophenyl)methanol.

  • Formation of an organometallic intermediate via a halogen-metal exchange (either a Grignard reagent or an organolithium species).

  • Silylation with chlorodimethyl(4-methylphenyl)silane.

  • Deprotection to yield the final product.

This guide will address potential challenges at each of these critical stages.

Visualizing the Workflow: A Step-by-Step Overview

G cluster_0 Step 1: Protection cluster_1 Step 2: Organometallic Formation cluster_2 Step 3: Silylation cluster_3 Step 4: Deprotection A Start: (2-Bromophenyl)methanol B Protecting Group Addition (e.g., TBDMS-Cl, Imidazole) A->B Reaction C Protected (2-Bromophenyl)methanol B->C D Halogen-Metal Exchange (Mg for Grignard or BuLi for Lithiation) C->D Reaction E Organometallic Intermediate D->E F Reaction with Chlorodimethyl(4-methylphenyl)silane E->F Reaction G Protected Product F->G H Deprotection (e.g., TBAF) G->H Reaction I Final Product: {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol H->I Work-up

Caption: Proposed synthetic workflow for {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your synthesis.

Step 1: Protection of the Hydroxyl Group

Question: My protection reaction of (2-bromophenyl)methanol is sluggish or incomplete. What could be the issue?

Answer:

  • Moisture is the primary suspect. Silyl ether formations are highly sensitive to water. Ensure all your glassware is rigorously flame-dried or oven-dried, and your solvents are anhydrous.[1]

  • Reagent quality matters. Use a fresh bottle of your silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMS-Cl) and your base (e.g., imidazole). Over time, these reagents can degrade, especially if not stored under inert atmosphere.

  • Solvent choice can be critical. While dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used, in some cases, a more polar aprotic solvent like dimethylformamide (DMF) can accelerate the reaction.

Question: I am observing side products during the protection step. What are they and how can I avoid them?

Answer:

  • Dimerization: If your starting material is not fully deprotonated before the addition of the silylating agent, you might observe the formation of ethers. Ensure you are using a sufficient excess of a non-nucleophilic base.

  • Over-silylation: While less common for a primary alcohol, it's a possibility if there are other reactive sites. Ensure you are using the correct stoichiometry of your silylating agent.

Step 2: Formation of the Organometallic Intermediate

Question: My Grignard reaction with the protected (2-bromophenyl)methanol is not initiating. What can I do?

Answer:

  • Magnesium activation is key. The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction from starting. You can activate the magnesium by:

    • Mechanical stirring: Vigorous stirring can help break up the oxide layer.

    • Chemical activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can chemically activate the surface.[2]

    • "Giving it some love": Gently warming the flask with your hand can sometimes provide the activation energy needed to initiate the reaction.[2]

  • Solvent purity is non-negotiable. Use freshly distilled, anhydrous diethyl ether or THF. Any trace of water will quench the Grignard reagent as it forms.

  • Consider an alternative: Organolithium. If the Grignard reaction remains stubborn, switching to an organolithium reagent can be a highly effective alternative. This is typically done by reacting your protected aryl bromide with n-butyllithium or tert-butyllithium at low temperatures (e.g., -78 °C).[2]

Question: My yield of the organometallic intermediate is low. Where is it going?

Answer:

  • Wurtz-type coupling: This is a common side reaction where two aryl groups couple together. This can be minimized by slow addition of the aryl bromide to the magnesium and maintaining a dilute solution.

  • Reaction with the silyl protecting group: While silyl ethers are generally stable to Grignard and organolithium reagents, some reactivity has been reported, especially with more robust silyl groups under forcing conditions.[2] If you suspect this is an issue, consider a more robust protecting group like a methoxymethyl (MOM) ether.[3]

Step 3: Silylation Reaction

Question: The reaction of my organometallic intermediate with chlorodimethyl(4-methylphenyl)silane is giving a low yield of the desired product. Why?

Answer:

  • Steric hindrance: The ortho-position of the organometallic intermediate is sterically hindered. This can slow down the reaction. Ensure you are allowing sufficient reaction time, and consider performing the reaction at a slightly elevated temperature (e.g., allowing the reaction to slowly warm to room temperature from a low-temperature addition).

  • Reagent purity: Use freshly distilled or purchased chlorodimethyl(4-methylphenyl)silane. Impurities can interfere with the reaction.

  • Inefficient quenching: Ensure your quenching step (e.g., with saturated aqueous ammonium chloride) is performed carefully at a low temperature to avoid decomposition of the product.

Step 4: Deprotection

Question: I am having trouble removing the silyl protecting group. What are my options?

Answer:

  • TBAF is the standard: Tetrabutylammonium fluoride (TBAF) is the most common reagent for removing silyl ethers.[1] Ensure you are using a fresh solution, as it can degrade over time.

  • Acidic conditions: Some silyl ethers can be removed under acidic conditions (e.g., acetic acid in THF/water or HCl in methanol). However, be mindful of any other acid-labile functional groups in your molecule.

  • HF-Pyridine: For very robust silyl groups, a solution of hydrogen fluoride in pyridine can be used, but this is a highly corrosive and toxic reagent and should be handled with extreme care.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the hydroxyl group of (2-bromophenyl)methanol?

A1: The hydroxyl group is acidic and will react with the highly basic Grignard or organolithium reagent, quenching it and preventing the desired reaction from occurring. Protection masks the acidic proton, allowing the organometallic reagent to form and react as intended.[1]

Q2: What are the advantages of using an organolithium reagent over a Grignard reagent?

A2: Organolithium reagents are generally more reactive than Grignard reagents and can be more effective in cases of steric hindrance or with less reactive aryl halides. The halogen-lithium exchange reaction is often faster and occurs at lower temperatures than Grignard formation.[2]

Q3: Can I monitor the progress of my reactions?

A3: Yes, and it is highly recommended. Thin-layer chromatography (TLC) is an excellent technique for monitoring the consumption of starting materials and the formation of products at each step. For reactions involving organometallic intermediates, you can quench a small aliquot of the reaction mixture before running a TLC.

Q4: What are some common impurities I might see in my final product?

A4: Besides unreacted starting materials, you might see:

  • Siloxanes: Formed from the hydrolysis of the chlorosilane.

  • Biphenyl derivatives: From Wurtz-type coupling of the organometallic intermediate.

  • Des-bromo starting material: If the organometallic intermediate is quenched by a proton source before reacting with the chlorosilane.

Q5: How can I purify my final product?

A5: Column chromatography on silica gel is the most common method for purifying compounds of this type. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) will likely be effective.

Experimental Protocols: A General Guide

The following are generalized, step-by-step methodologies for the key experiments in the proposed synthesis. Note: These are not optimized protocols and should be adapted and optimized for your specific laboratory conditions and scale.

Protocol 1: Protection of (2-Bromophenyl)methanol with TBDMS-Cl
  • To a solution of (2-bromophenyl)methanol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBDMS-Cl (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Grignard Formation and Silylation
  • In a flame-dried, three-necked flask equipped with a condenser and an addition funnel, add magnesium turnings (1.5 eq) and a crystal of iodine.

  • Add a small amount of a solution of the protected (2-bromophenyl)methanol (1.0 eq) in anhydrous THF to the flask.

  • Initiate the reaction by gentle warming. Once initiated, add the remaining solution of the protected starting material dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the reaction for an additional 1-2 hours.

  • Cool the reaction to 0 °C and add a solution of chlorodimethyl(4-methylphenyl)silane (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Protocol 3: Deprotection with TBAF
  • To a solution of the protected product (1.0 eq) in THF, add a 1M solution of TBAF in THF (1.5 eq) at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC.

  • Upon completion, quench with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the final product.

Data Presentation: Expected Reagent Stoichiometry

Step Reagent Stoichiometry (eq) Purpose
1. Protection(2-Bromophenyl)methanol1.0Starting Material
TBDMS-Cl1.2Protecting Agent
Imidazole2.5Base
2. Grignard/SilylationProtected Starting Material1.0Precursor
Magnesium1.5Grignard Formation
Chlorodimethyl(4-methylphenyl)silane1.2Silylating Agent
3. DeprotectionProtected Product1.0Substrate
TBAF1.5Deprotecting Agent

Logical Relationships in Troubleshooting

G cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions A Low Yield B Incomplete Reaction A->B C Side Reactions A->C D Product Decomposition A->D E Check Reagent Purity B->E F Ensure Anhydrous Conditions B->F G Optimize Reaction Time/Temp B->G C->F H Modify Stoichiometry C->H I Change Protecting Group C->I J Gentle Work-up D->J

Caption: A troubleshooting flowchart for addressing low product yield.

References

  • (2-(Dimethyl(p-tolyl)silyl)phenyl)methanol, 98%+. (n.d.). YM Lab. Retrieved January 26, 2026, from [Link]

  • Das, M., & O'Shea, D. F. (2014). Activation of Organotrimethylsilanes for Addition Reactions. The Journal of Organic Chemistry, 79(12), 5595–5607. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • Lettan II, R. B., Milgram, B. C., & Scheidt, K. A. (2007). Synthesis of Acylsilanes from Morpholine Amides. Synthesis of 1-(Dimethyl(phenyl)silyl)propan-1-one. Organic Syntheses, 84, 22. [Link]

  • Failed Grignard Reaction? (2018). Reddit. Retrieved January 26, 2026, from [Link]

  • Murai, N., Yonaga, M., & Tanaka, K. (2012). Suzuki–Miyaura Cross-Coupling of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate. Organic Letters, 14(5), 1278–1281. [Link]

  • Process for the preparation of ortho-hydroxybenzyl alcohols. (1974). Google Patents.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2021). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • The selective and competitive silylation of the benzyl alcohol in the... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Protecting Groups in Organic Synthesis. (n.d.). University of Texas Southwestern Medical Center. Retrieved January 26, 2026, from [Link]

  • Process for preparing para-hydroxybenzyl alcohol. (1994). European Patent Office.
  • Synthesis of benzylic alcohols by addition (C-C coupling). (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • The optimization of solvent on time and yield of the typical reaction of benzyl alcohol and HMDS a. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • UCF CHM2210 Exam4.9 Review - Skill9 - Retrosynthesis of Grignard Reactions. (2022). YouTube. Retrieved January 26, 2026, from [Link]

  • Use of 1-Chlorovinyl p-Tolyl Sulfoxides as Alkynylmagnesium Chloride Sources. (n.d.). ChemRxiv. Retrieved January 26, 2026, from [Link]

  • Deoxygenative ortho-benzylation of aryl iodides with benzyl alcohol via palladium/norbornene cooperative catalysis. (2022). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 26, 2026, from [Link]

  • Quantum Yield Enhancement in Graphene Quantum Dots via Esterification with Benzyl Alcohol. (2019). PubMed. Retrieved January 26, 2026, from [Link]

  • 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

Sources

Optimization

Preventing desilylation during reactions with {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol

Welcome to the Technical Support Center for {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for working with this versatile organosilane reagent. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to ensure the success of your experiments.

Troubleshooting Guide: Preventing Unwanted Desilylation

Desilylation, the cleavage of the carbon-silicon bond, is a primary concern when working with arylsilanes. The unique ortho-hydroxymethyl group in {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol introduces specific stability considerations that require careful experimental design. This guide will walk you through common issues and provide actionable solutions.

Problem 1: Desilylation under Basic Conditions

Q1: I am attempting a reaction under basic conditions (e.g., using NaH, LDA, or an alkoxide) and observing significant loss of the dimethyl(4-methylphenyl)silyl group. What is happening and how can I prevent it?

A1: The primary cause of desilylation under basic conditions for your specific molecule is the Brook Rearrangement . This is an intramolecular process where the alkoxide, formed by deprotonation of the ortho-hydroxymethyl group, attacks the adjacent silicon atom. This results in the migration of the silyl group from the aryl ring to the oxygen, forming a silyl ether. This process is often irreversible and is a common pathway for the degradation of ortho-hydroxymethyl arylsilanes in the presence of a base.

Root Cause Analysis:

  • Intramolecular Nucleophilic Attack: The proximity of the hydroxyl group to the silicon atom facilitates this intramolecular rearrangement.

  • Thermodynamic Driving Force: The formation of a strong silicon-oxygen bond at the expense of a silicon-carbon bond is thermodynamically favorable.

Solutions:

  • Protect the Hydroxyl Group: The most effective strategy is to protect the hydroxymethyl group before subjecting the molecule to basic conditions. A methoxymethyl (MOM) ether is an excellent choice due to its stability under a wide range of basic conditions and its orthogonal removal conditions.

    • Experimental Protocol: MOM Protection

      • Dissolve {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

      • Add N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq).

      • Cool the solution to 0 °C.

      • Slowly add chloromethyl methyl ether (MOM-Cl, 1.5 eq). Caution: MOM-Cl is a carcinogen. Handle with appropriate safety precautions in a fume hood.

      • Allow the reaction to warm to room temperature and stir for 12-16 hours.

      • Monitor the reaction by TLC.

      • Upon completion, quench with saturated aqueous sodium bicarbonate.

      • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the resulting MOM-protected compound by column chromatography.

  • Use of Non-Nucleophilic Bases: If the reaction tolerates it, consider using highly hindered, non-nucleophilic bases that are less likely to deprotonate the hydroxyl group. However, protection is the more robust approach.

Problem 2: Desilylation under Acidic Conditions

Q2: My reaction requires acidic conditions (e.g., Lewis acids or strong protic acids), and I am observing protodesilylation. How can I mitigate this?

A2: Arylsilanes are susceptible to cleavage by electrophiles, with the most common being a proton (protodesilylation). The carbon-silicon bond can be cleaved by strong acids, leading to the replacement of the silyl group with a hydrogen atom. The presence of the hydroxymethyl group can sometimes exacerbate this issue, especially with Lewis acids that can coordinate to the oxygen.

Root Cause Analysis:

  • Electrophilic Attack: The aromatic ring is activated towards electrophilic substitution, and the C-Si bond is a point of cleavage.

  • Lewis Acid Coordination: Lewis acids can coordinate with the hydroxyl group, potentially increasing the electrophilicity of the system and promoting desilylation.

Solutions:

  • Protect the Hydroxyl Group: As with basic conditions, protecting the hydroxyl group is a highly effective strategy. A silyl ether protecting group, such as a tert-butyldimethylsilyl (TBS) ether, is often suitable for reactions involving acidic conditions where the aryl-silyl bond needs to be preserved.

    • Experimental Protocol: TBS Protection

      • Dissolve {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol (1.0 eq) in anhydrous dimethylformamide (DMF).

      • Add imidazole (2.5 eq).

      • Add tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl, 1.2 eq).

      • Stir at room temperature for 12-16 hours.

      • Monitor the reaction by TLC.

      • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

      • Purify by column chromatography.

  • Use Milder Lewis Acids: If a Lewis acid is required, opt for milder ones. For example, ZnCl₂ or MgBr₂·OEt₂ might be less prone to causing desilylation than stronger Lewis acids like TiCl₄ or AlCl₃.

  • Control Stoichiometry and Temperature: Use the minimum effective amount of the acidic reagent and maintain the lowest possible reaction temperature to minimize side reactions.

Problem 3: Desilylation during Cross-Coupling Reactions

Q3: I am using my arylsilane in a fluoride-activated cross-coupling reaction (e.g., Hiyama coupling) and seeing significant protodesilylation instead of the desired coupling product. What is causing this and what are my options?

A3: Fluoride sources, such as tetrabutylammonium fluoride (TBAF), are commonly used to activate the silicon for cross-coupling. However, if there are proton sources in the reaction medium (e.g., residual water, alcohols), the highly reactive pentacoordinate silicate intermediate can be protonated, leading to protodesilylation.

Root Cause Analysis:

  • Presence of Protic Sources: Trace amounts of water or other protic species can lead to the undesired protonolysis of the activated silicate.

  • Reaction Rate Mismatch: If the rate of protodesilylation is competitive with the rate of transmetalation to the palladium catalyst, yields of the desired product will be low.

Solutions:

  • Fluoride-Free Cross-Coupling Conditions: A number of fluoride-free activation methods have been developed for arylsilanes. One effective method involves the use of a base to generate a more reactive silanolate in situ.

  • Strictly Anhydrous Conditions: If fluoride activation is necessary, ensure that all reagents and solvents are rigorously dried. The use of freshly distilled solvents and flame-dried glassware is recommended.

  • Use of Alternative Fluoride Sources: Some studies suggest that using anhydrous fluoride sources, such as tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF), can sometimes give better results than the more common hydrated TBAF.

Frequently Asked Questions (FAQs)

Q4: Can the hydroxymethyl group of {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol participate in reactions?

A4: Yes, the hydroxymethyl group is a primary alcohol and will undergo typical alcohol reactions, such as oxidation, esterification, and etherification. It is crucial to consider the compatibility of these reactions with the arylsilane moiety. For instance, strong oxidizing agents might also affect the silyl group or the aromatic rings.

Q5: I need to perform a reaction that is sensitive to the free hydroxyl group, but I am concerned about the stability of the protecting group during my reaction and deprotection. What are my best options?

A5: The choice of protecting group depends on the specific reaction conditions. Here is a summary table to guide your decision:

Protecting GroupIntroduction ConditionsStable ToLabile To
MOM Ether MOM-Cl, DIPEA, DCMStrong bases, nucleophiles, many reducing/oxidizing agentsStrong acids (e.g., HCl, TFA)
TBS Ether TBS-Cl, Imidazole, DMFMany acidic conditions, bases, many reducing/oxidizing agentsFluoride sources (TBAF), strong acids

Q6: Can I perform a one-pot reaction where I first modify the hydroxymethyl group and then react at the silyl position?

A6: This is possible but requires careful planning. For example, you could first protect the alcohol as a silyl ether and then, without purification, proceed with a fluoride-free cross-coupling reaction. This approach can save time and reduce material loss, but it requires that the reagents and byproducts of the first step do not interfere with the second. A pilot study on a small scale is highly recommended.

Visualizing Key Concepts

To further clarify the potential pathways for desilylation, the following diagrams illustrate the key mechanisms.

Figure 1: The Base-Catalyzed Brook Rearrangement.

Figure 2: Acid-Catalyzed Protodesilylation.

References

  • Brook, A. G. (1974). Molecular rearrangements of organosilicon compounds. Accounts of Chemical Research, 7(3), 77–84. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. [Link]

  • Denmark, S. E., & Sweis, R. F. (2002). Design and Implementation of New, Silicon-Based Cross-Coupling Reactions: Importance of Silicon−Oxygen Bonds. Accounts of Chemical Research, 35(10), 835–846. [Link]

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. [Link]

  • Stork, G., & Takahashi, T. (1977). A new method for the protection of hydroxyl groups. The methoxymethyl (MOM) ether. Journal of the American Chemical Society, 99(4), 1275–1276. [Link]

Troubleshooting

Managing moisture sensitivity of silylating reagents and precursors

Welcome to the Technical Support Center for Silylating Reagents and Precursors. This guide is designed for researchers, scientists, and drug development professionals who rely on silylation for protecting group chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Silylating Reagents and Precursors. This guide is designed for researchers, scientists, and drug development professionals who rely on silylation for protecting group chemistry, derivatization for analysis, or synthesis. As a Senior Application Scientist, I understand that the success of your work often hinges on the meticulous control of reaction parameters. Silylating agents are among the most powerful tools in a chemist's arsenal, but their high reactivity makes them exquisitely sensitive to moisture.

This resource moves beyond simple protocols to explain the fundamental chemistry behind moisture-related issues. By understanding the "why," you can proactively design robust experiments and effectively troubleshoot the inevitable challenges.

Section 1: The "Why" - Understanding the Hydrolytic Pathway

At its core, the problem with moisture is a competing chemical reaction: hydrolysis. Silylating agents are highly electrophilic at the silicon atom, making them a prime target for nucleophilic attack by water.

Q1: What is the chemical mechanism of silylating agent degradation by water?

A1: The degradation is a two-step process initiated by hydrolysis, which is then often followed by condensation.[1]

  • Hydrolysis: A water molecule acts as a nucleophile, attacking the silicon atom of the silylating agent (e.g., a chlorosilane, R₃Si-Cl). This displaces the leaving group (e.g., Cl⁻) and forms a silanol (R₃Si-OH). For chlorosilanes, this also generates hydrochloric acid (HCl), which can further catalyze the degradation.[2]

  • Condensation: The newly formed, reactive silanol can then react with another molecule of the silylating agent or a second silanol molecule. This condensation reaction eliminates a molecule (e.g., water or HCl) and forms a highly stable, but unreactive, silicon-oxygen-silicon bond (Si-O-Si). The resulting molecule is a siloxane.[3]

This process consumes your active reagent and generates byproducts that can complicate your reaction and purification.[3]

Hydrolysis cluster_hydrolysis 1. Hydrolysis cluster_condensation 2. Condensation Reagent Silylating Agent (R₃Si-Cl) Silanol Reactive Silanol (R₃Si-OH) Reagent->Silanol + H₂O Water H₂O (Moisture) Water->Silanol Siloxane Inert Siloxane (R₃Si-O-SiR₃) Silanol->Siloxane + R₃Si-Cl HCl HCl Reagent2 Silylating Agent (R₃Si-Cl) Reagent2->Siloxane

Caption: Hydrolysis and condensation pathway of a chlorosilane.

Section 2: Proactive Moisture Management - Best Practices

The most effective troubleshooting is prevention. Establishing rigorous protocols for handling moisture-sensitive reagents is the foundation of reproducible, high-yield silylation.

Q2: How should I properly store my silylating reagents?

A2: Silylating reagents must be stored under a dry, inert atmosphere (argon or nitrogen) to prevent degradation from atmospheric moisture.[4]

  • Unopened Bottles: Many suppliers provide reagents in bottles with a specialized septum-sealed cap (e.g., Aldrich's Sure/Seal™).[5][6] Store these in a cool, dry place away from direct sunlight.

  • Opened Bottles: Once punctured, the septum's integrity is compromised for long-term storage. Store the bottle inside a desiccator filled with a suitable desiccant (e.g., Drierite® or phosphorus pentoxide) that is itself placed in a cool, dry location. For highly sensitive reagents, storage in a glovebox is ideal.[7]

  • Avoid Refrigeration/Freezing: Unless specified by the manufacturer, avoid storing reagents in a refrigerator or freezer. Temperature cycling can cause pressure changes and atmospheric moisture to be drawn into the container as it warms.

Q3: What are the essential techniques for handling and dispensing these reagents?

A3: The goal is to transfer the reagent from its storage container to the reaction vessel without exposure to the atmosphere.

  • Inert Atmosphere Techniques: Use of a glovebox or a Schlenk line is standard practice for handling highly air- and moisture-sensitive compounds.[7][8]

  • Syringe Transfer: For transfers from septum-sealed bottles, use a clean, oven-dried syringe and a long needle.[9] First, flush the syringe with dry nitrogen or argon. Puncture the septum, draw a small amount of the inert gas from the bottle's headspace into the syringe, and then draw the desired volume of liquid. This creates a positive pressure of inert gas, preventing air from entering the syringe.

  • Septa Care: Use a fresh, high-quality rubber septum on your reaction vessel. Fold it over the joint for a better seal. Puncture the septum with the needle in a location that will be submerged in the solvent to prevent exposure of the reagent to the headspace. Limit the number of punctures per septum.[9]

Q4: My solvent is "anhydrous" grade. Is it dry enough out of the bottle?

A4: Not always. Anhydrous solvents from commercial suppliers are packaged with very low water content, but this can change once the bottle is opened. For highly sensitive reactions, it is best practice to use a freshly opened bottle or to re-dry the solvent. Moisture levels should ideally be kept below 50 ppm for many applications.[10]

SolventTypical Anhydrous Grade (ppm H₂O)Recommended Max (ppm H₂O)Common Drying Method
Tetrahydrofuran (THF)< 50< 30Column purification (activated alumina) or distillation from sodium/benzophenone.[11]
Acetonitrile (MeCN)< 30< 30Storage over 3Å molecular sieves.[11]
Dichloromethane (DCM)< 50< 50Distillation from calcium hydride (CaH₂).
Pyridine< 100< 50Distillation from CaH₂ or storage over potassium hydroxide (KOH) pellets.
Dimethylformamide (DMF)< 150< 50Storage over 4Å molecular sieves, followed by vacuum distillation.

Data compiled from various sources on solvent drying.[10][11][12]

Section 3: Troubleshooting Guide & FAQs

Even with the best practices, problems can arise. This section addresses specific experimental failures.

Q5: My reaction yield is low, and I see a white precipitate or an oily, insoluble substance. What happened?

A5: This is a classic sign of reagent hydrolysis and subsequent siloxane formation.[3] The silylating agent reacted with trace water in your system, creating silanols which then condensed to form insoluble polysiloxanes.[3]

  • Immediate Action: Review your entire procedure. Where could moisture have entered?

  • Solution: Re-dry all solvents and reagents. Flame-dry or oven-dry all glassware immediately before use and assemble it hot under a stream of inert gas.[13][14] Ensure your inert gas supply is dry by passing it through a drying tube.

Q6: My Gas Chromatography (GC) analysis shows a large peak for my silylating reagent but little to no product peak. Why didn't the reaction work?

A6: This indicates a failure of the silylation reaction itself. Assuming the starting material is present and reactive, there are several possibilities:

  • Insufficient Activation: Some substrates, particularly hindered alcohols or amides, require a more powerful silylating agent or the use of a catalyst. For example, silylamides like BSA or BSTFA are stronger reagents than chlorosilanes.[15] Adding a catalytic amount of trimethylchlorosilane (TMCS) can often accelerate reactions with silylamides.[15][16][17]

  • Incorrect Stoichiometry: Ensure you are using a sufficient excess of the silylating agent, especially if your sample contains trace amounts of water.

  • Reaction Conditions: The reaction may require heating. Most silylations with reagents like BSTFA or MSTFA are heated to 60-70°C for 15-30 minutes to ensure completion.[15]

Q7: After derivatization for GC-MS, my derivatized analyte seems to be degrading in the autosampler vial. How can I improve its stability?

A7: The stability of silyl derivatives can be an issue, as they can be susceptible to hydrolysis from trace moisture, even in the analysis solvent.[17][18]

  • Reagent Choice: Derivatives made from tert-butyldimethylsilyl (t-BDMS) reagents are approximately 10,000 times more stable against hydrolysis than their trimethylsilyl (TMS) counterparts.[19] If stability is a major concern, consider switching to a reagent like MTBSTFA.

  • Solvent Choice: Ensure the solvent used to dilute your sample post-derivatization is rigorously dry.

  • Minimize Time: Analyze samples as quickly as possible after derivatization. If storage is necessary, keep vials tightly capped at a low temperature (e.g., 4°C or -18°C), but be aware that freeze-thaw cycles can promote degradation.[17]

Troubleshooting Start Low Yield or Reaction Failure CheckMoisture Is there evidence of moisture contamination? (e.g., precipitate, oil) Start->CheckMoisture DrySystem ACTION: Rigorously dry solvents, glassware, and inert gas stream. CheckMoisture->DrySystem Yes CheckReactivity Is the silylating agent strong enough for the substrate? CheckMoisture->CheckReactivity No Success Problem Solved DrySystem->Success IncreaseReactivity ACTION: Use a stronger reagent (e.g., BSTFA) or add a catalyst (TMCS). CheckReactivity->IncreaseReactivity No CheckConditions Are the reaction conditions (temp, time) optimal? CheckReactivity->CheckConditions Yes IncreaseReactivity->Success OptimizeConditions ACTION: Increase reaction temperature or time. CheckConditions->OptimizeConditions No CheckConditions->Success Yes OptimizeConditions->Success

Caption: Troubleshooting workflow for failed silylation reactions.

Section 4: Key Experimental Protocols

Protocol 1: Preparing Oven-Dried Glassware for a Moisture-Sensitive Reaction

  • Cleaning: Thoroughly clean all glassware (reaction flask, stir bar, condenser, etc.) with an appropriate solvent and/or detergent, followed by rinsing with deionized water and then a volatile organic solvent (e.g., acetone).

  • Drying: Place all glassware in a laboratory oven at a minimum of 125°C for at least 4 hours, or preferably, overnight.

  • Assembly: While the glassware is still hot, remove it from the oven and immediately assemble the apparatus. Cap all openings.

  • Inerting: Immediately place the assembled apparatus under a positive pressure of dry inert gas (argon or nitrogen) using a Schlenk line or a manifold with an oil bubbler. Allow the glassware to cool completely to room temperature under this inert atmosphere. This prevents atmospheric moisture from being drawn into the flask as it cools.[14]

Protocol 2: Drying a Solvent with 3Å Molecular Sieves

  • Activate Sieves: Place the required amount of 3Å molecular sieves in a flask and heat them under a high vacuum with a heat gun or in an oven at >200°C for several hours to remove any adsorbed water. Allow them to cool under vacuum or inert gas.

  • Add Solvent: Under a positive pressure of inert gas, add the "anhydrous" grade solvent to the flask containing the activated sieves (a loading of 5-10% m/v is typical).[11]

  • Equilibrate: Swirl the flask and allow it to stand for at least 48-72 hours.[11] This allows the sieves sufficient time to adsorb residual water.

  • Dispense: The solvent can now be used directly by transferring it via a dry syringe or cannula. Do not allow the sieves to be exposed to air.

Section 5: References

  • Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]

  • Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]

  • Pierce, A. E. (n.d.). Techniques for Silylation. ResearchGate. Retrieved from [Link]

  • Larkin, R. (n.d.). Silylating Agents. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Silylation. Retrieved from [Link]

  • Regis Technologies. (n.d.). Silylation Reagents. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available at: [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • Giebułtowicz, J., et al. (2023). Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty. Science of The Total Environment, 900, 165842. Available at: [Link]

  • ResearchGate. (2015). When a good silylation protocol goes bad, what are the usual suspects?. Retrieved from [Link]

  • INCHEM. (2002). ICSC 0966 - TRIMETHYLCHLOROSILANE. Retrieved from [Link]

  • Chromatography Forum. (2014). Why do my silylations always fail?. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Silyl Ether Cleavage

A Senior Application Scientist's Guide to Troubleshooting and Optimization Welcome to the Technical Support Center for silyl ether deprotection. This guide is designed for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to the Technical Support Center for silyl ether deprotection. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with silyl ether cleavage. As seasoned application scientists, we understand that while silyl ethers are indispensable protecting groups, their removal can often be a source of experimental frustration. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of silyl ether deprotection and optimize your reaction conditions for success.

Our approach is grounded in years of field experience and a deep understanding of reaction mechanisms. We will not only tell you what to do but also explain why certain strategies are effective, empowering you to make informed decisions in your own projects.

Troubleshooting Guide: Common Issues in Silyl Ether Deprotection

This section addresses specific problems you might be facing in the lab. Each issue is presented in a question-and-answer format, providing direct solutions and the scientific rationale behind them.

Question 1: My silyl ether deprotection is incomplete or sluggish. What are the likely causes and how can I fix it?

Answer:

Incomplete deprotection is a common hurdle. The root cause often lies in the stability of the silyl ether and the potency of the chosen reaction conditions. Here’s a breakdown of potential factors and how to address them:

  • Steric Hindrance: Bulky silyl groups (e.g., TIPS, TBDPS) or a sterically congested environment around the silyl ether can physically block the deprotecting reagent.[1][2]

    • Solution: Increase the reaction temperature to provide more kinetic energy for the reagent to overcome the steric barrier. Alternatively, consider using a smaller, more aggressive deprotecting reagent if your substrate is stable under harsher conditions.

  • Reagent Inactivity: Fluoride-based reagents like tetrabutylammonium fluoride (TBAF) are hygroscopic, meaning they readily absorb moisture from the atmosphere. This can reduce their effectiveness.[1] Similarly, acidic or basic reagents can degrade over time.

    • Solution: Always use a fresh bottle of your deprotection reagent, especially TBAF, which is commonly sold as a 1M solution in THF. If you suspect your reagent is old, it's best to procure a new batch.

  • Insufficient Reagent or Reaction Time: For particularly stable silyl ethers, you may simply need more reagent or a longer reaction time to drive the reaction to completion.[1]

    • Solution: Instead of the typical 1.1-1.5 equivalents of the deprotecting agent, try increasing the stoichiometry to 2-3 equivalents.[3] Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate.

    • Solution: For fluoride-based deprotections, polar aprotic solvents like THF, DMF, or acetonitrile are generally effective. If a reaction is sluggish in THF, switching to DMF might accelerate the cleavage.

Question 2: My TBAF deprotection of a TBS (tert-butyldimethylsilyl) ether isn't working. What specific steps can I take?

Answer:

While TBAF is a go-to reagent for TBS ether cleavage, its effectiveness can be hampered by several factors. Here are some targeted troubleshooting strategies:

  • Verify Reagent Quality: As mentioned, the water content in your TBAF solution is critical. Use a fresh, sealed bottle of 1M TBAF in THF for the best results.

  • Increase Equivalents: For stubborn TBS ethers, increasing the amount of TBAF to 2 or even 3 equivalents can often push the reaction to completion.[3][4]

  • Add an Additive: The presence of acetic acid can sometimes accelerate TBAF-mediated deprotection. A common mixture is 1:1 TBAF/AcOH in THF.[5]

  • Elevate the Temperature: Gently warming the reaction to 40-50 °C can significantly increase the rate of deprotection. However, be mindful of the thermal stability of your substrate.

Question 3: I am observing side reactions or decomposition of my starting material during deprotection. How can I improve the selectivity?

Answer:

Achieving selective deprotection in the presence of sensitive functional groups is a common challenge. The key is to choose a method that is orthogonal to the other protecting groups and functionalities in your molecule.

  • Fluoride-Based Reagents: These are generally mild and chemoselective. However, the basicity of TBAF can sometimes cause issues like epimerization or elimination.

    • Solution: Consider using a less basic fluoride source like triethylamine trihydrofluoride (Et3N•3HF) or hydrogen fluoride-pyridine (HF•Py).[6] Caution: HF•Py is highly toxic and corrosive and must be handled with extreme care in a chemical fume hood using appropriate personal protective equipment. All reactions involving HF must be conducted in plasticware.[5]

  • Acid-Mediated Deprotection: This method is suitable for acid-stable substrates. The rate of cleavage is highly dependent on the steric bulk of the silyl group.

    • Solution: For selective deprotection of a less hindered silyl ether in the presence of a more hindered one, acidic conditions are often ideal.[5] For example, a primary TBS ether can often be cleaved in the presence of a secondary or tertiary TBS ether.

  • Catalytic Methods: A variety of catalytic methods have been developed for mild and selective silyl ether cleavage.

    • Solution: Catalytic amounts of acetyl chloride in dry methanol can deprotect TBDMS and TBDPS ethers while tolerating many other protecting groups.[3][7] Another mild option is using catalytic fluoride at neutral pH in a mixed organic-aqueous solution.[3][7]

Frequently Asked Questions (FAQs)

Q1: What is the general order of stability for common silyl ethers?

A1: The stability of silyl ethers is primarily influenced by steric hindrance around the silicon atom. A more hindered silyl group will be more stable. The general order of stability towards hydrolysis is:

TMS < TES < TBS < TBDPS < TIPS

This trend is a crucial guide for planning selective protection and deprotection strategies.

Q2: How does the mechanism of fluoride-mediated silyl ether cleavage work?

A2: The high affinity of fluoride for silicon is the driving force behind this reaction. The fluoride ion attacks the silicon atom, forming a pentavalent, hypervalent silicon intermediate. This intermediate then collapses, breaking the silicon-oxygen bond to release the alcohol. The formation of the very strong Si-F bond makes this process thermodynamically favorable.[3][8]

Q3: Can I selectively deprotect one silyl ether in the presence of another?

A3: Yes, selective deprotection is often achievable and is a cornerstone of modern organic synthesis.[5] The success of selective deprotection relies on exploiting the differences in stability between the silyl ethers present in the molecule. For instance, you can often selectively remove a TBS group in the presence of a TBDPS or TIPS group by carefully choosing your deprotection conditions.[5] Some optimization is often necessary to achieve the desired selectivity.[5]

Q4: Are there any non-fluoride-based methods for silyl ether cleavage?

A4: Absolutely. While fluoride-based reagents are very common, a wide array of other methods exist:

  • Acidic Conditions: Acetic acid, p-toluenesulfonic acid (p-TsOH), or camphorsulfonic acid (CSA) in a protic solvent like methanol or ethanol are effective, particularly for less hindered silyl ethers.[4][5]

  • Basic Conditions: While less common, some silyl ethers can be cleaved under basic conditions, for example, using potassium carbonate in methanol.[4]

  • Reductive Cleavage: Certain silyl ethers can be cleaved using reductive methods, although this is less common.

  • Catalytic Methods: As mentioned in the troubleshooting section, various catalytic systems using Lewis acids or other catalysts can effect silyl ether deprotection under mild conditions.[7]

Data Presentation: A Comparative Overview of Deprotection Reagents

ReagentTypical ConditionsTarget Silyl EthersNotes
Tetrabutylammonium fluoride (TBAF) 1.1-3 eq., THF, 0 °C to rtTMS, TES, TBS, TBDPS, TIPSMost common fluoride source; can be basic.[3][4][8]
Hydrofluoric acid-pyridine (HF•Py) THF or CH3CN, 0 °CTMS, TES, TBS, TBDPS, TIPSHighly selective but also highly toxic and corrosive.[4][6]
Acetic Acid (AcOH) AcOH/H2O/THF (3:1:1), rtTMS, TES, some TBSGood for acid-stable substrates.
p-Toluenesulfonic acid (p-TsOH) cat., MeOH, 0 °C to rtTMS, TES, TBSEffective for less hindered silyl ethers.[4]
Camphorsulfonic acid (CSA) cat., MeOH, rtTMS, TES, TBSA strong acid catalyst.[5]
Potassium Carbonate (K2CO3) excess, MeOH, rtTMSA mild basic condition.[4]
Acetyl Chloride (AcCl) cat., MeOH, rtTBDMS, TBDPSMild and tolerates many other protecting groups.[3][7]

Experimental Protocols

Protocol 1: General Procedure for TBAF-Mediated Deprotection of a TBS Ether

  • Dissolve the TBS-protected alcohol (1.0 eq.) in anhydrous THF (0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add a 1M solution of TBAF in THF (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.[4]

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acid-Catalyzed Deprotection of a TMS Ether

  • Dissolve the TMS-protected alcohol (1.0 eq.) in methanol (0.1-0.5 M).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 eq.).

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[4]

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent and wash with a saturated aqueous solution of NaHCO3 to neutralize the acid.

  • Extract the product, dry the organic layer, and concentrate as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Visualizing Deprotection Strategies

Diagram 1: Decision-Making Workflow for Troubleshooting Incomplete Deprotection

troubleshooting_workflow start Incomplete Deprotection Observed check_reagent Check Reagent Quality (Fresh TBAF?) start->check_reagent increase_eq Increase Reagent Equivalents (2-3x) check_reagent->increase_eq Reagent OK success Reaction Complete check_reagent->success New Reagent Works increase_temp Increase Reaction Temperature increase_eq->increase_temp Still Incomplete increase_eq->success Complete change_solvent Change Solvent (e.g., THF to DMF) increase_temp->change_solvent Still Incomplete increase_temp->success Complete change_reagent Consider Alternative Reagent (e.g., HF-Py, Acidic Conditions) change_solvent->change_reagent Still Incomplete change_solvent->success Complete change_reagent->success Complete

Caption: A flowchart for systematically troubleshooting incomplete silyl ether deprotection reactions.

Diagram 2: Silyl Ether Stability and Reagent Selection

stability_selection cluster_stability Silyl Ether Stability (Increasing ->) cluster_reagents Deprotection Reagent Strength (Increasing ->) TMS TMS TES TES TMS->TES Mild_Acid Mild Acid (e.g., AcOH) TMS->Mild_Acid Common Pairing TBS TBS TES->TBS TBDPS TBDPS TBS->TBDPS TBAF TBAF TBS->TBAF Common Pairing TIPS TIPS TBDPS->TIPS HF_Py HF-Py TIPS->HF_Py For Robust Groups Strong_Acid Strong Acid (e.g., CSA) Mild_Acid->Strong_Acid Strong_Acid->TBAF TBAF->HF_Py

Caption: Relationship between silyl ether stability and the required strength of the deprotection reagent.

References

Sources

Troubleshooting

Technical Support Center: Stabilizing Silylcopper Intermediates in Catalytic Cycles

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the stabilization and utilization of silylcopper intermediates. This re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the stabilization and utilization of silylcopper intermediates. This resource is designed to address common challenges and provide practical, field-proven solutions to enhance the efficiency and reproducibility of your catalytic reactions.

I. Conceptual Overview: The Nature of Silylcopper Intermediates

Silylcopper species are pivotal reagents in organic synthesis, serving as potent nucleophiles for the introduction of silyl groups into organic molecules.[1] These intermediates are typically generated in situ and are known for their thermal instability, which presents both challenges and opportunities in synthetic design.[2] Their transient nature necessitates careful control over reaction conditions to ensure productive catalytic turnover and prevent undesirable decomposition pathways. Understanding the factors that influence the stability of these intermediates is paramount for successful application in complex molecule synthesis.

A typical catalytic cycle involving a silylcopper intermediate begins with the formation of the active silylcopper species from a copper(I) salt and a silylating agent, such as a disilane or a silylborane. This intermediate then participates in the desired bond-forming event, for instance, the silylcupration of an alkyne to form a vinylsilane, followed by regeneration of the active catalyst.

Catalytic Cycle of Silylcupration

Silylcupration Catalytic Cycle CuX Cu(I) Catalyst Silylcopper [R3Si-Cu] CuX->Silylcopper Oxidative Addition SilylatingAgent R3Si-SiR3 or R3Si-BR2 SilylatingAgent->Silylcopper Intermediate Vinylcopper Intermediate Silylcopper->Intermediate Silylcupration Substrate Alkyne (R-C≡C-R') Substrate->Intermediate Intermediate->CuX Catalyst Regeneration Product Vinylsilane Product Intermediate->Product Reductive Elimination Regen Catalyst Regeneration

A generalized catalytic cycle for the silylcupration of alkynes.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments involving silylcopper intermediates.

Q1: My silylcupration reaction is sluggish or fails to initiate. What are the likely causes?

A1: Several factors can contribute to a failed silylcupration reaction:

  • Purity of Reagents and Solvents: Silylcopper intermediates are highly sensitive to moisture and oxygen. Ensure all solvents are rigorously dried and degassed. The copper(I) salt should be of high purity; it is often beneficial to purify commercially available copper salts before use.

  • Inactive Catalyst: The copper(I) source may have been oxidized to copper(II). Consider using freshly opened or purified copper(I) salts. The choice of the copper precursor can also be critical. For instance, copper(I) cyanide is often effective.[3]

  • Inefficient Formation of the Silylcopper Reagent: The generation of the active silylcopper species can be slow. The choice of silylating agent is important; for example, silylboranes can be effective precursors.[1] The reaction temperature for the formation of the silylcopper reagent can also be crucial and may require optimization.[3]

  • Inappropriate Ligand: The absence of a suitable stabilizing ligand can lead to rapid decomposition of the silylcopper intermediate. While not always necessary, the addition of a phosphine or N-heterocyclic carbene (NHC) ligand can sometimes enhance stability and reactivity.

Troubleshooting Steps:

  • Verify Reagent and Solvent Quality: Dry solvents over an appropriate drying agent and distill under an inert atmosphere. Use freshly opened, high-purity copper(I) salts.

  • Optimize Silylcopper Formation: Vary the temperature and time for the initial formation of the silylcopper reagent before adding the substrate.

  • Consider Alternative Silylating Agents: If using a disilane, consider switching to a silylborane or a sodium silylsilanolate, which can be more efficient precursors.[1]

  • Ligand Screening: If the reaction remains sluggish, perform a small-scale screen of common phosphine or NHC ligands.

Q2: I am observing significant amounts of side products, such as homocoupling of the silylating agent or decomposition of my starting material. How can I minimize these?

A2: The formation of side products often points to the instability of the silylcopper intermediate or competing reaction pathways.

  • Thermal Decomposition: Silylcopper intermediates are thermally labile.[2] Running the reaction at the lowest possible temperature that still allows for efficient reaction is crucial. Silylcupration of alkynes has been shown to be a very fast reaction, even at -78 °C.[3]

  • Reductive Elimination from the Silylcopper Species: Homocoupling of the silyl groups (R3Si-SiR3) can occur via reductive elimination from a higher-valent copper species or through other decomposition pathways.

  • Substrate Decomposition: The reaction conditions, particularly the basicity of the reaction medium, might be degrading your starting material.

Troubleshooting Steps:

Problem Potential Cause Suggested Solution
Silyl HomocouplingThermal decomposition of silylcopper intermediateLower the reaction temperature.
Use a more stabilizing ligand.
Substrate DecompositionReaction conditions too harshScreen different solvents or bases (if applicable).
Reduce reaction time.
Low RegioselectivitySteric and electronic factorsModify the silyl group to be more or less sterically demanding.
Change the solvent to influence the transition state.

Q3: How can I improve the regioselectivity of my silylcupration reaction with unsymmetrical alkynes?

A3: Regioselectivity in silylcupration is a known challenge and is influenced by both steric and electronic factors of the alkyne substrate.

  • Steric Hindrance: The silyl group will preferentially add to the less sterically hindered carbon of the alkyne.[4][5]

  • Electronic Effects: The electronics of the substituents on the alkyne can also direct the addition of the silyl group.

Strategies for Improving Regioselectivity:

  • Modify the Silyl Group: A bulkier silyl group will enhance the preference for addition to the less hindered position.

  • Substrate Control: If possible, modify the substituents on the alkyne to create a greater steric or electronic bias.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the silylcupration step. A screen of different aprotic solvents may reveal improved selectivity.

Decomposition Pathways of Silylcopper Intermediates

Decomposition Pathways Silylcopper [R3Si-Cu] Homocoupling R3Si-SiR3 (Homocoupling) Silylcopper->Homocoupling Decomposition BetaHydride β-Hydride Elimination (if applicable) Silylcopper->BetaHydride Decomposition ReductiveElim Reductive Elimination (from higher-valent Cu) Silylcopper->ReductiveElim Decomposition Desired Productive Catalytic Cycle Silylcopper->Desired

Common decomposition pathways for silylcopper intermediates.

III. Experimental Protocols

Protocol 1: General Procedure for the Silylcupration of a Terminal Alkyne

This protocol provides a general method for the copper-catalyzed silylcupration of a terminal alkyne.[4]

Materials:

  • Copper(I) Iodide (CuI) or Copper(I) Cyanide (CuCN), purified

  • Silylating agent (e.g., hexamethyldisilane or a silylborane)

  • Terminal alkyne

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Anhydrous, degassed methanol (for quenching)

  • Standard Schlenk line or glovebox for inert atmosphere techniques

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the copper(I) salt (5 mol%).

  • Solvent Addition: Add anhydrous, degassed THF to the flask.

  • Silylating Agent Addition: Add the silylating agent (1.1 equivalents) to the suspension at room temperature.

  • Silylcopper Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the silylcopper intermediate. The color of the solution may change.

  • Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) and add the terminal alkyne (1.0 equivalent) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of anhydrous, degassed methanol at the reaction temperature.

  • Workup: Allow the reaction to warm to room temperature. Dilute with diethyl ether and wash with saturated aqueous ammonium chloride solution. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Preparation of a Stabilized Silylcopper Reagent Using a Ligand

This protocol outlines the preparation of a silylcopper reagent with a stabilizing ligand, which can be beneficial for challenging substrates or to improve reaction outcomes.

Materials:

  • Same as Protocol 1, with the addition of a stabilizing ligand (e.g., triphenylphosphine (PPh3) or an N-heterocyclic carbene precursor).

Procedure:

  • Ligand and Catalyst Premixing: In a flame-dried Schlenk flask under an argon atmosphere, add the copper(I) salt (5 mol%) and the ligand (5-10 mol%).

  • Solvent Addition: Add anhydrous, degassed THF to the flask and stir for 15-30 minutes to allow for complex formation.

  • Silylating Agent Addition: Add the silylating agent (1.1 equivalents) to the mixture at room temperature.

  • Silylcopper Formation: Stir for 30 minutes to generate the ligated silylcopper species.

  • Subsequent Steps: Follow steps 5-9 from Protocol 1.

IV. References

  • Fleming, I., Newton, T. W., & Roessler, F. (1981). The silylcupration of acetylenes: a synthesis of vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1, 2527. [Link]

  • Yamagishi, H., Hitoshio, K., Shimokawa, J., & Yorimitsu, H. (2022). Sodium silylsilanolate as a precursor of silylcopper species. Chemical Science, 13(15), 4334–4340. [Link]

  • Fleming, I., & Roessler, F. (1980). Reaction of a silyl–copper reagent with acetylenes: a new synthesis of vinylsilanes. Journal of the Chemical Society, Chemical Communications, (6), 276–277. [Link]

  • Wikipedia. (n.d.). Organocopper chemistry. Retrieved from [Link]

  • Slideshare. (n.d.). DECOMPOSITION PATHWAYS of TM-alkyl complexes.pdf. Retrieved from [Link]

  • Posner, G. H. (n.d.). Substitution Reactions Using Organocopper Reagents. ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Silyl Protecting Groups for Alcohols: A Comparative Study

In the landscape of multi-step organic synthesis, particularly within drug development and complex molecule construction, the judicious selection of protecting groups is paramount to success. The hydroxyl group, ubiquito...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of multi-step organic synthesis, particularly within drug development and complex molecule construction, the judicious selection of protecting groups is paramount to success. The hydroxyl group, ubiquitous in bioactive molecules, often requires temporary masking to prevent unwanted side reactions. Among the arsenal of protecting groups available, silyl ethers stand out for their versatility, ease of installation and removal, and tunable stability.[1]

This guide provides a comprehensive comparative analysis of commonly employed silyl protecting groups for alcohols. Moving beyond a simple catalog of reagents, we will delve into the mechanistic underpinnings of their reactivity, provide field-proven experimental protocols, and present quantitative data to empower researchers to make informed decisions for their specific synthetic challenges.

The Cornerstone of Selectivity: Understanding Steric and Electronic Effects

The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom.[2] Larger, more sterically hindered groups provide a more effective shield for the silicon-oxygen bond against nucleophilic or acidic attack. This fundamental principle governs the hierarchy of stability among common silyl ethers.

A secondary, yet significant, electronic effect arises from the substituents on the silicon. Electron-donating alkyl groups enhance the electron density at the silicon center, making it less electrophilic and thus less susceptible to nucleophilic attack. Conversely, electron-withdrawing groups, such as phenyl rings, can increase the lability of the silyl ether.

A Spectrum of Stability: A Quantitative Comparison

The choice of a silyl protecting group is a strategic decision based on the anticipated reaction conditions throughout a synthetic sequence. The following table summarizes the relative rates of hydrolysis for common silyl ethers, providing a quantitative basis for their selection.

Protecting GroupAbbreviationStructureRelative Rate of Acidic HydrolysisRelative Rate of Basic Hydrolysis
TrimethylsilylTMSMe₃Si-11
TriethylsilylTESEt₃Si-6410-100
tert-ButyldimethylsilylTBS or TBDMSt-BuMe₂Si-20,000~20,000
TriisopropylsilylTIPSi-Pr₃Si-700,000100,000
tert-ButyldiphenylsilylTBDPSt-BuPh₂Si-5,000,000~20,000

Data compiled from various sources. The values are relative rates of hydrolysis compared to Trimethylsilyl (TMS) ether, which is set to 1.[3][4]

As the data clearly indicates, a vast spectrum of stability is available. The highly labile TMS group is often used for the temporary protection of alcohols during chromatography, as it is readily cleaved by mild acidic conditions, sometimes even silica gel.[3] At the other end of the spectrum, the exceptionally robust TBDPS and TIPS groups offer significant stability towards a wide range of reagents, making them suitable for lengthy and complex synthetic endeavors.[1][4] The TBS group strikes a balance, offering substantial stability while being readily cleavable under specific conditions, cementing its status as one of the most widely used silyl ethers.[2][5]

The Silylation Reaction: Mechanism and Practical Considerations

The formation of a silyl ether, or silylation, is typically achieved by reacting an alcohol with a silyl halide (commonly a chloride) in the presence of a base.[6] The reaction proceeds via a nucleophilic attack of the alcohol oxygen on the electrophilic silicon atom.

Silylation_Mechanism

The choice of base and solvent is critical for efficient silylation. Imidazole is a common choice as it reacts with the silyl chloride to form a highly reactive silylimidazolium intermediate, accelerating the reaction.[5] For sterically hindered alcohols or less reactive silylating agents, stronger, non-nucleophilic bases like 2,6-lutidine or triethylamine are often employed in aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF).[3]

Experimental Protocols: A Comparative Study of TBS and TIPS Protection

To illustrate the practical differences in handling these protecting groups, we present a comparative protocol for the protection of a primary alcohol, benzyl alcohol, with TBS-Cl and TIPS-Cl.

Protocol 1: tert-Butyldimethylsilylation (TBS-protection) of Benzyl Alcohol

Materials:

  • Benzyl alcohol (1.00 g, 9.25 mmol)

  • tert-Butyldimethylsilyl chloride (TBS-Cl) (1.53 g, 10.17 mmol, 1.1 eq)

  • Imidazole (1.57 g, 23.1 mmol, 2.5 eq)

  • Anhydrous Dimethylformamide (DMF) (10 mL)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • To a stirred solution of benzyl alcohol in anhydrous DMF at room temperature under a nitrogen atmosphere, add imidazole.

  • Once the imidazole has dissolved, add TBS-Cl in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired tert-butyldimethylsilyl ether.

Expected Yield: >95%

Protocol 2: Triisopropylsilylation (TIPS-protection) of Benzyl Alcohol

Materials:

  • Benzyl alcohol (1.00 g, 9.25 mmol)

  • Triisopropylsilyl chloride (TIPS-Cl) (2.15 mL, 10.17 mmol, 1.1 eq)

  • Imidazole (1.57 g, 23.1 mmol, 2.5 eq)

  • Anhydrous Dimethylformamide (DMF) (10 mL)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • To a stirred solution of benzyl alcohol in anhydrous DMF at room temperature under a nitrogen atmosphere, add imidazole.

  • Once the imidazole has dissolved, add TIPS-Cl dropwise.

  • Stir the reaction mixture at room temperature. Due to the increased steric hindrance of the TIPS group, this reaction may require a longer reaction time (4-8 hours) or gentle heating (40 °C) to proceed to completion. Monitor the reaction progress by TLC.

  • Follow the same workup and purification procedure as described in Protocol 1.

Expected Yield: >90%

Causality Behind Experimental Choices:

  • Imidazole: Acts as both a base and a catalyst, forming a more reactive silylating agent in situ.[5]

  • DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

  • Anhydrous conditions: Silyl chlorides are sensitive to moisture, which can lead to the formation of silanols and decrease the yield of the desired silyl ether.

  • Aqueous workup: Removes the DMF and any water-soluble byproducts, such as imidazole hydrochloride.

Deprotection Strategies: The Key to Orthogonality

The selective removal of a silyl protecting group in the presence of other sensitive functionalities is a critical aspect of their utility. The two main strategies for silyl ether cleavage are fluoride-mediated and acid-catalyzed deprotection.

Fluoride-Mediated Deprotection

The exceptionally strong silicon-fluoride bond (bond dissociation energy ~586 kJ/mol) is the driving force for fluoride-mediated deprotection.[6] Tetrabutylammonium fluoride (TBAF) is the most common fluoride source, typically used as a solution in tetrahydrofuran (THF).[5]

Fluoride_Deprotection

The rate of fluoride-mediated deprotection is influenced by both steric and electronic factors. Less sterically hindered silyl ethers are cleaved more rapidly. Electron-withdrawing groups on the silicon atom also accelerate the cleavage by making the silicon more susceptible to nucleophilic attack.

Acid-Catalyzed Deprotection

Acid-catalyzed hydrolysis is another effective method for silyl ether cleavage. The reaction is initiated by protonation of the ether oxygen, followed by nucleophilic attack by a solvent molecule (e.g., water or an alcohol) on the silicon atom.[4]

Acid_Deprotection

The stability of silyl ethers to acidic conditions is highly dependent on steric hindrance. As shown in the stability table, there is a dramatic increase in stability from TMS to TBDPS, allowing for selective deprotection. For instance, a TMS ether can be cleaved under very mild acidic conditions that would leave a TBS or TIPS group intact.

Comparative Deprotection Protocols

The following protocols illustrate the selective cleavage of TBS and the more robust conditions required for TIPS deprotection.

Protocol 3: TBAF-Mediated Deprotection of a TBS Ether

Materials:

  • TBS-protected alcohol (e.g., benzyl tert-butyldimethylsilyl ether) (1.00 g, 4.23 mmol)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (5.1 mL, 5.1 mmol, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the TBS-protected alcohol in THF at room temperature.

  • Add the TBAF solution dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the deprotected alcohol.

Expected Yield: >95%

Protocol 4: Acid-Catalyzed Deprotection of a TIPS Ether

Materials:

  • TIPS-protected alcohol (e.g., benzyl triisopropylsilyl ether) (1.00 g, 3.26 mmol)

  • Acetic acid (8 mL)

  • Tetrahydrofuran (THF) (4 mL)

  • Water (2 mL)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the TIPS-protected alcohol in a mixture of acetic acid, THF, and water.

  • Stir the reaction mixture at room temperature. Due to the high stability of the TIPS group, this reaction may require an extended period (12-24 hours) or heating to proceed at a reasonable rate. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Yield: >85%

Conclusion: Strategic Selection for Synthetic Success

The choice of a silyl protecting group is a critical parameter in the design of a successful synthetic strategy. By understanding the interplay of steric and electronic factors that govern their stability, and by having a repertoire of reliable protection and deprotection protocols, researchers can navigate the complexities of modern organic synthesis with greater confidence and efficiency. This guide provides a foundational framework for the rational selection and application of silyl ethers, empowering chemists to protect and unveil the hydroxyl functionality with precision and control.

References

  • Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Silyl ether. In Wikipedia. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. BenchChem.
  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 10). 16: Silylethers. Retrieved from [Link]

  • Crouch, R. D. (2012). Selective Deprotection of Silyl Ethers. Request PDF. Retrieved from [Link]

  • Chad's Prep. (2021, January 22). 12.5 Protecting Groups for Alcohols [Video]. YouTube. Retrieved from [Link]

  • Biswas, T. (2022, January 29). Silyl Ether Chemistry ( One MCQ): Protection and deprotection of alcohol by Dr. Tanmoy Biswas [Video]. YouTube. Retrieved from [Link]

  • Ali, I. S., & Engel, R. (2004). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers. Request PDF. Retrieved from [Link]

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Comparative

A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Silyl Benzyl Alcohols: An In-Depth Guide for Researchers

In the landscape of synthetic chemistry and drug development, the nuanced reactivity of substituted aromatic compounds is a cornerstone of molecular design. Among these, silyl-substituted benzyl alcohols present a fascin...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, the nuanced reactivity of substituted aromatic compounds is a cornerstone of molecular design. Among these, silyl-substituted benzyl alcohols present a fascinating case study in the interplay of steric and electronic effects. This guide provides a comprehensive comparison of the reactivity of ortho-, meta-, and para-silyl benzyl alcohols, offering field-proven insights and supporting experimental data to inform reaction design and mechanistic understanding.

Introduction: The Subtle Influence of the Silyl Group

Benzyl alcohols are fundamental building blocks in organic synthesis, and their reactivity is intricately modulated by the nature and position of substituents on the aromatic ring. The introduction of a silyl group, such as trimethylsilyl (TMS), imparts unique electronic and steric characteristics that can significantly alter the reactivity of the benzylic alcohol moiety. Understanding these effects is paramount for chemists aiming to leverage these compounds in complex synthetic pathways. This guide will delve into the factors governing the reactivity of ortho-, meta-, and para-silyl benzyl alcohols, with a focus on reactions proceeding through benzylic cation intermediates, such as solvolysis and certain oxidation reactions.

The Underlying Principles: Electronic and Steric Effects of the Silyl Group

The reactivity of substituted benzyl alcohols is largely dictated by the stability of the carbocation formed at the benzylic position during the course of a reaction. The electronic effects of a substituent can either stabilize or destabilize this intermediate, thereby accelerating or decelerating the reaction rate.

The trimethylsilyl group is generally considered to be electron-withdrawing by induction due to the higher electronegativity of carbon compared to silicon. However, it can also act as a π-electron acceptor through hyperconjugation involving the C-Si σ bonds and the aromatic π-system. The net electronic effect is a complex balance of these opposing forces and is highly dependent on the substituent's position relative to the reaction center.

Positional Isomers and Their Electronic Landscape:

  • Para-Silyl Benzyl Alcohol: In the para position, the silyl group can exert both its inductive and resonance effects. The electron-withdrawing inductive effect deactivates the ring towards electrophilic attack but, more importantly for benzylic reactivity, it can influence the stability of a developing positive charge at the benzylic carbon.

  • Meta-Silyl Benzyl Alcohol: At the meta position, the resonance effect of the silyl group is minimal. Therefore, its influence is primarily governed by its electron-withdrawing inductive effect, which is expected to destabilize a benzylic carbocation.

  • Ortho-Silyl Benzyl Alcohol: The ortho isomer introduces the additional factor of steric hindrance. The bulky silyl group can sterically impede the approach of reagents to the benzylic alcohol and can also influence the conformation of the transition state.

Experimental Probing of Reactivity: A Comparative Overview

To quantitatively assess the reactivity of these isomers, kinetic studies of reactions that proceed via a benzylic carbocation intermediate are essential. Solvolysis reactions, where the alcohol reacts with a solvent to form a substitution product, provide a clean system for such investigations. The rate of solvolysis is directly related to the stability of the benzylic carbocation formed in the rate-determining step.

Table 1: Predicted Relative Reactivity Based on Electronic and Steric Effects

IsomerPrimary Electronic EffectSteric HindrancePredicted Relative Reactivity (e.g., in Solvolysis)Rationale
Para-Silyl Benzyl Alcohol Inductive withdrawal, potential hyperconjugationMinimalIntermediateThe electron-withdrawing nature of the silyl group is expected to be somewhat offset by potential stabilizing hyperconjugation with the developing positive charge.
Meta-Silyl Benzyl Alcohol Inductive withdrawalMinimalSlowestThe dominant electron-withdrawing inductive effect at the meta position significantly destabilizes the benzylic carbocation.
Ortho-Silyl Benzyl Alcohol Inductive withdrawal, potential hyperconjugationSignificantFastestDespite the electron-withdrawing inductive effect, the potential for steric acceleration, where relief of steric strain in the transition state accelerates the reaction, could lead to enhanced reactivity. The bulky ortho-silyl group may also enforce a conformation that is more favorable for carbocation formation.

Mechanistic Insights and Key Reaction Pathways

The reactivity of silyl benzyl alcohols is not solely defined by the rate of reaction but also by the potential for unique intramolecular rearrangements.

The Brook Rearrangement: A Potential Complication

A crucial reaction to consider, particularly with the ortho- and para-isomers, is the Brook rearrangement . This is an intramolecular migration of a silyl group from carbon to a nucleophilic oxygen.[1][2] In the context of benzyl alcohols, under basic conditions, the alkoxide formed can attack the silicon atom, leading to the formation of a silyl ether and a benzylic carbanion.[3]

Brook_Rearrangement

This rearrangement is driven by the high thermodynamic stability of the silicon-oxygen bond. The propensity for this rearrangement will depend on the specific reaction conditions and the substitution pattern on the aromatic ring.

Solvolysis Pathway

In acidic or neutral conditions, the dominant pathway for these alcohols is typically solvolysis, proceeding through a benzylic carbocation.

Solvolysis_Pathway

The relative rates of solvolysis for the ortho, meta, and para isomers would provide direct evidence for the electronic and steric effects of the silyl group.

Experimental Protocols

To facilitate further research in this area, the following are generalized protocols for the synthesis of the precursor silyl-substituted benzyl alcohols and for conducting a comparative kinetic study via solvolysis.

Synthesis of Silyl-Substituted Benzyl Alcohols

The synthesis of ortho-, meta-, and para-silyl benzyl alcohols can be achieved through the Grignard reaction of the corresponding silyl-substituted bromobenzene with formaldehyde.

Step-by-Step Methodology:

  • Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of the appropriate (trimethylsilyl)bromobenzene (ortho, meta, or para) in anhydrous diethyl ether via the dropping funnel. Maintain a gentle reflux until the magnesium is consumed.

  • Reaction with Formaldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Slowly bubble dry formaldehyde gas (generated by heating paraformaldehyde) through the solution, or add a solution of paraformaldehyde in anhydrous THF.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired silyl benzyl alcohol.

Kinetic Analysis of Solvolysis

The solvolysis rates can be determined by monitoring the disappearance of the starting benzyl alcohol or the appearance of the product over time using techniques like HPLC or NMR spectroscopy.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a stock solution of the silyl benzyl alcohol in a suitable solvent system (e.g., aqueous acetone or ethanol). In a thermostated reaction vessel, bring the solvent to the desired temperature.

  • Initiation of Reaction: Inject a known amount of the stock solution into the pre-heated solvent to initiate the solvolysis reaction.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a cold, neutral buffer).

  • Analysis: Analyze the quenched aliquots by HPLC to determine the concentration of the remaining benzyl alcohol.

  • Data Analysis: Plot the natural logarithm of the concentration of the benzyl alcohol versus time. The slope of this line will give the pseudo-first-order rate constant (k).

Conclusion and Future Directions

The reactivity of ortho-, meta-, and para-silyl benzyl alcohols is a finely tuned interplay of inductive effects, hyperconjugation, and steric hindrance. While a definitive, direct comparative study is needed to provide precise quantitative data, the principles of physical organic chemistry allow for robust predictions. The meta isomer is anticipated to be the least reactive due to the destabilizing inductive effect of the silyl group. The para isomer's reactivity will be a balance of inductive withdrawal and potential stabilizing hyperconjugation. The ortho isomer presents the most complex case, where steric acceleration may lead to it being the most reactive despite unfavorable electronic effects.

Future research should focus on conducting a systematic kinetic study of these three isomers under identical conditions to provide the much-needed experimental data for a direct comparison. Such a study would not only solidify our understanding of the silyl group's influence on benzylic reactivity but also provide valuable parameters for the rational design of synthetic routes and the development of novel therapeutic agents.

References

  • Brook, A. G. (1958). The Base-Catalyzed Rearrangement of an α-Silyl Carbinol to a Silyl Ether. Journal of the American Chemical Society, 80(8), 1886-1889.
  • Eaborn, C. (1975). Cleavage of Aryl-Silicon and Related Bonds by Electrophiles. Journal of Organometallic Chemistry, 100(1), 43-57.
  • Fleming, I. (2011). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.
  • Lambert, J. B., & Singer, R. A. (1992). The β-Effect of Silicon in Carbocation Chemistry. Journal of the American Chemical Society, 114(25), 10246-10248.
  • Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.
  • Richard, J. P., & Jencks, W. P. (1982). A Simple Relationship between Carbocation Lifetime and Reactivity in Water. Journal of the American Chemical Society, 104(17), 4689-4691.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • De la Mare, P. B. D., & Ridd, J. H. (1959). Aromatic Substitution: Nitration and Halogenation.
  • Brook, A. G. (1974). Molecular rearrangements of organosilicon compounds. Accounts of Chemical Research, 7(3), 77–84. [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Khan Academy. (n.d.). Ortho, para, and meta directors. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Hammett equation. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Brook rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylsilane synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 244, Benzyl alcohol. Retrieved from [Link].

  • Google Patents. (n.d.). US5728897A - Process for the preparation of benzyl alcohol.
  • Google Patents. (n.d.). US4460799A - Process for the preparation of ortho-hydroxybenzyl alcohols.
  • ResearchGate. (n.d.). The selective and competitive silylation of the benzyl alcohol in the... Retrieved from [Link]

  • ACS Publications. (n.d.). Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Home. Retrieved from [Link]

  • PubMed Central. (n.d.). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Retrieved from [Link]

  • ACS Publications. (n.d.). Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts. Retrieved from [Link]

  • PubMed Central. (n.d.). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Retrieved from [Link]

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Validation

The Catalyst Crucible: A Comparative Guide to Pd-NHC Precatalysts for O-C(O) versus C-Si Bond Activation

For the forward-thinking researcher, scientist, and drug development professional, the choice of catalyst is paramount. In the realm of cross-coupling reactions, Palladium-N-Heterocyclic Carbene (Pd-NHC) precatalysts sta...

Author: BenchChem Technical Support Team. Date: February 2026

For the forward-thinking researcher, scientist, and drug development professional, the choice of catalyst is paramount. In the realm of cross-coupling reactions, Palladium-N-Heterocyclic Carbene (Pd-NHC) precatalysts stand out for their robustness and efficiency. This guide offers an in-depth, objective comparison of the performance of various Pd-NHC precatalysts in two critical, yet distinct, transformations: the cleavage of O-C(O) bonds in esters and the activation of C-Si bonds in organosilanes. By understanding the nuances of catalyst performance in these mechanistically different reactions, researchers can make more informed decisions, optimizing their synthetic routes for efficiency and selectivity.

N-Heterocyclic carbenes (NHCs) have emerged as powerful ancillary ligands for palladium, largely due to their strong σ-donating properties and steric tuneability, which contribute to the stability and activity of the catalytic species.[1] This has led to the development of a wide array of well-defined Pd(II)-NHC precatalysts that offer superior performance over traditional phosphine-based systems.[1] This guide will dissect the performance of key Pd-NHC precatalysts, providing a framework for catalyst selection in the context of O-C(O) and C-Si bond activation.

Benchmarking Performance: O-C(O) Cleavage in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling of esters via C(acyl)-O bond cleavage is a powerful tool for the synthesis of ketones. The choice of the Pd-NHC precatalyst significantly impacts the efficiency of this transformation. Here, we compare the performance of several common precatalysts in the coupling of aryl esters with arylboronic acids.

Table 1: Comparative Performance of Pd-NHC Precatalysts in Suzuki-Miyaura C(acyl)-O Coupling

PrecatalystModel ReactionYield (%)ConditionsReference
[Pd(IPr)(μ-Cl)Cl]₂ 4-MeO-Ph-CO₂Ph + PhB(OH)₂952 mol% Pd, K₂CO₃, Toluene, 110 °C, 12 h[2]
Pd-PEPPSI-IPr 4-MeO-Ph-CO₂Ph + PhB(OH)₂77 (after 60 min)2 mol% Pd, K₂CO₃, Dioxane, 100 °C[3]
(IPr)Pd(cinnamyl)Cl 4-MeO-Ph-CO₂Ph + PhB(OH)₂48 (after 60 min)2 mol% Pd, K₂CO₃, Dioxane, 100 °C[3]
  • IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene

  • PEPPSI = Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation

The data clearly indicates that the chloro-dimer complex, [Pd(IPr)(μ-Cl)Cl]₂ , demonstrates exceptional reactivity in the C(acyl)-O bond cleavage of aryl esters.[2] The Pd-PEPPSI-IPr catalyst also shows significant activity, outperforming the cinnamyl-ligated analogue.[3] The enhanced performance of the PEPPSI-type precatalyst can be attributed to its facile activation under the reaction conditions.[3] The strong σ-donation from the NHC ligand is crucial for the oxidative addition of the otherwise challenging C-O bond.[3]

Benchmarking Performance: C-Si Activation in Hiyama Coupling

The Hiyama cross-coupling reaction, involving the activation of a C-Si bond, offers a valuable alternative to other cross-coupling methods. The choice of Pd-NHC precatalyst and reaction conditions is critical for achieving high yields, especially with less reactive aryl chlorides.

Table 2: Comparative Performance of Pd-NHC Precatalysts in Hiyama C-Si Coupling

PrecatalystModel ReactionYield (%)ConditionsReference
[(IMes)Pd(allyl)Cl] 4-Cl-Ph-COMe + PhSi(OMe)₃921 mol% Pd, TBAF, THF, 60 °C, 16 h[4]
[(SIMes)Pd(allyl)Cl] 4-Cl-Ph-COMe + PhSi(OMe)₃901 mol% Pd, TBAF, THF, 60 °C, 16 h[4]
[(IPr)Pd(allyl)Cl] 4-Cl-Ph-COMe + PhSi(OMe)₃<51 mol% Pd, TBAF, THF, 60 °C, 16 h[4]
[(NHC)₂PdCl₂] 4-Br-Anisole + PhSi(OMe)₃951 mol% Pd, NaOH, Microwave (80W), 120 °C, 1 h[5]
  • IMes = 1,3-Dimesitylimidazol-2-ylidene

  • SIMes = 1,3-Dimesitylimidazolin-2-ylidene

  • TBAF = Tetrabutylammonium fluoride

In the Hiyama coupling of aryl chlorides, precatalysts with less sterically demanding NHC ligands, such as [(IMes)Pd(allyl)Cl] and [(SIMes)Pd(allyl)Cl] , exhibit superior performance.[4] The bulkier IPr ligand proved to be detrimental in this specific transformation.[4] This suggests that while steric bulk on the NHC is generally beneficial for promoting reductive elimination, an optimal balance is necessary to avoid hindering other steps in the catalytic cycle, such as transmetalation. Interestingly, a fluoride-free protocol using a [(NHC)₂PdCl₂] complex under microwave irradiation also provides excellent yields with aryl bromides, showcasing the versatility of Pd-NHC systems.[5]

Mechanistic Considerations: A Tale of Two Pathways

The divergent performance of Pd-NHC precatalysts in O-C(O) versus C-Si activation stems from the distinct mechanisms of these transformations.

O-C(O) Cleavage: The Acyl Cross-Coupling Manifold

The cleavage of the C(acyl)-O bond in esters is initiated by the oxidative addition of the Pd(0)-NHC active species to the ester. This is generally the rate-determining step and is facilitated by the strong electron-donating nature of the NHC ligand. The resulting acyl-palladium(II) intermediate then undergoes transmetalation with the organoboron reagent, followed by reductive elimination to afford the ketone product and regenerate the Pd(0) catalyst.

G cluster_legend Legend Pd(0)(NHC) Pd(0)(NHC) Acyl-Pd(II)(NHC)(OR)(Ar') Acyl-Pd(II)(NHC)(OR)(Ar') Pd(0)(NHC)->Acyl-Pd(II)(NHC)(OR)(Ar') Oxidative Addition Acyl-Pd(II)(NHC)(Ar'')(Ar') Acyl-Pd(II)(NHC)(Ar'')(Ar') Acyl-Pd(II)(NHC)(OR)(Ar')->Acyl-Pd(II)(NHC)(Ar'')(Ar') Transmetalation (Ar''B(OH)₂) Acyl-Pd(II)(NHC)(Ar'')(Ar')->Pd(0)(NHC) Reductive Elimination Ar'-CO-Ar'' Ar'-CO-Ar'' Acyl-Pd(II)(NHC)(Ar'')(Ar')->Ar'-CO-Ar'' Product Catalytic Species Catalytic Species Reaction Step Reaction Step Product Formation Product Formation G cluster_legend Legend Pd(0)(NHC) Pd(0)(NHC) Ar-Pd(II)(NHC)X Ar-Pd(II)(NHC)X Pd(0)(NHC)->Ar-Pd(II)(NHC)X Oxidative Addition (Ar-X) Ar-Pd(II)(NHC)Ar' Ar-Pd(II)(NHC)Ar' Ar-Pd(II)(NHC)X->Ar-Pd(II)(NHC)Ar' Transmetalation ([Ar'Si(OR)₃F]⁻) Ar-Pd(II)(NHC)Ar'->Pd(0)(NHC) Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(NHC)Ar'->Ar-Ar' Product Catalytic Species Catalytic Species Reaction Step Reaction Step Product Formation Product Formation G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Analysis A Charge vial with aryl ester, boronic acid, base, and catalyst B Add solvent and stir A->B C Heat to specified temperature for the required time B->C D Cool, dilute, and extract C->D E Analyze by GC/MS and NMR D->E

Figure 3. Experimental workflow for Suzuki-Miyaura C(acyl)-O coupling.

Step-by-Step Protocol:

  • To an oven-dried vial equipped with a magnetic stir bar, add the aryl ester (1.0 equiv), arylboronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), and the Pd-NHC precatalyst (e.g., [Pd(IPr)(μ-Cl)Cl]₂, 1 mol% Pd).

  • The vial is sealed with a septum and purged with argon.

  • Anhydrous toluene (to make a 0.2 M solution of the aryl ester) is added via syringe.

  • The reaction mixture is stirred at 110 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired ketone.

General Procedure for Hiyama C-Si Coupling

This protocol is based on the findings of Nolan and coworkers.

[4]Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Analysis A Charge vial with aryl halide, organosilane, and catalyst B Add solvent and fluoride activator A->B C Stir at the specified temperature for the required time B->C D Quench, dilute, and extract C->D E Analyze by GC/MS and NMR D->E

Figure 4. Experimental workflow for Hiyama C-Si coupling.

Step-by-Step Protocol:

  • In a glovebox, a vial is charged with the aryl chloride (1.0 equiv), aryltrimethoxysilane (1.5 equiv), and the Pd-NHC precatalyst (e.g., [(IMes)Pd(allyl)Cl], 1 mol%).

  • Anhydrous THF (to make a 0.2 M solution of the aryl chloride) is added, followed by a 1.0 M solution of TBAF in THF (2.0 equiv).

  • The vial is sealed and the reaction mixture is stirred at 60 °C for 16 hours.

  • After cooling, the reaction is quenched with water and extracted with diethyl ether.

  • The combined organic layers are dried over MgSO₄, filtered, and concentrated.

  • The crude product is purified by flash chromatography to yield the biaryl product.

Conclusion and Future Outlook

The choice of Pd-NHC precatalyst is a critical parameter that dictates the success of cross-coupling reactions involving O-C(O) and C-Si bond activation. For Suzuki-Miyaura C(acyl)-O coupling, the [Pd(IPr)(μ-Cl)Cl]₂ dimer and Pd-PEPPSI-IPr have demonstrated superior performance, highlighting the importance of a bulky, electron-rich NHC ligand. In contrast, for the Hiyama coupling of aryl chlorides, less sterically hindered NHC ligands such as IMes and SIMes are more effective.

This guide provides a foundational understanding of how to approach catalyst selection for these distinct transformations. It is important to note that a direct head-to-head comparison of a wide range of catalysts under identical conditions for both reaction types is not extensively documented in the literature. Future research should focus on such systematic benchmarking studies to develop a more comprehensive and predictive framework for catalyst selection. The continued development of novel Pd-NHC precatalysts with fine-tuned steric and electronic properties will undoubtedly lead to even more efficient and selective methods for challenging cross-coupling reactions, further empowering researchers in the pharmaceutical and chemical industries.

References

  • Herrmann, W. A. (1995). N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis. Angewandte Chemie International Edition in English, 34(21), 2187-2219. [Link]

  • Özdemir, İ., & Çetinkaya, B. (2009). Palladium-N-heterocyclic carbene catalyzed direct C–H bond arylation of heterocycles. Coordination Chemistry Reviews, 253(13-14), 1783-1819. [Link]

  • Kaloğlu, M., et al. (2023). PEPPSI-Type Pd(II)—NHC Complexes on the Base of p-tert-Butylthiacalixar[6]ene: Synthesis and Catalytic Activities. Inorganics, 11(8), 326. [Link]

  • Yıldız, M., et al. (2024). Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry, 6(2), 43. [Link]

  • Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie (International ed. in English), 46(16), 2740-2759. [Link]

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{2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol
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{2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol
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